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  • Product: 2,4,6-Trichloro-3-methylaniline
  • CAS: 5400-76-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,4,6-Trichloro-3-methylaniline

Executive Summary 2,4,6-Trichloro-3-methylaniline (CAS 5400-76-0), also known as 2,4,6-trichloro-m-toluidine, is a highly functionalized aromatic amine intermediate used primarily in the synthesis of agrochemicals, speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trichloro-3-methylaniline (CAS 5400-76-0), also known as 2,4,6-trichloro-m-toluidine, is a highly functionalized aromatic amine intermediate used primarily in the synthesis of agrochemicals, specialty dyes, and pharmaceutical active ingredients.[1][2] Its structure—characterized by a "privileged" substitution pattern—features a synergistic arrangement of electron-donating and electron-withdrawing groups that makes it a valuable scaffold for constructing complex heterocyclic systems.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis protocols, reaction mechanisms, and critical safety considerations for laboratory and industrial handling.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The unique reactivity of 2,4,6-trichloro-3-methylaniline stems from the steric and electronic interplay between the activating amino/methyl groups and the deactivating chlorine substituents.

Table 1: Chemical Identification & Properties
PropertyData
CAS Number 5400-76-0
IUPAC Name 2,4,6-Trichloro-3-methylaniline
Synonyms 2,4,6-Trichloro-m-toluidine; 3-Methyl-2,4,6-trichloroaniline
Molecular Formula C₇H₆Cl₃N
Molecular Weight 210.49 g/mol
SMILES CC1=C(C(=C(C=C1Cl)Cl)N)Cl
InChI Key ZPDXEMXEUWPXSP-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSO, Chloroform
pKa (Conjugate Acid) ~ -0.03 (Estimated due to electron-withdrawing Cl groups)

Synthesis & Manufacturing

Strategic Route Selection

The most efficient synthetic route involves the exhaustive chlorination of m-toluidine (3-methylaniline) . This transformation leverages the synergistic directing effects of the amino and methyl groups.

  • Amino Group (-NH₂): Strong ortho, para-director.

  • Methyl Group (-CH₃): Weak ortho, para-director.

In the m-toluidine scaffold (amino at C1, methyl at C3), both groups cooperatively activate the C2, C4, and C6 positions, allowing for high-yield trichlorination using electrophilic aromatic substitution (EAS).

Validated Laboratory Protocol

Reactions: Chlorination using Sulfuryl Chloride (SO₂Cl₂) or Elemental Chlorine (Cl₂). Scale: 100 mmol basis.

Reagents:

  • m-Toluidine (10.7 g, 100 mmol)

  • Sulfuryl Chloride (44.5 g, 330 mmol) [Alternative: Cl₂ gas]

  • Solvent: Chlorobenzene or Dichloromethane (DCM) (100 mL)

  • Catalyst: None required (autocatalytic) or mild Lewis acid (I₂ trace)

Step-by-Step Methodology:

  • Preparation: Dissolve m-toluidine in chlorobenzene in a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas scrubber (to trap HCl/SO₂).

  • Addition: Cool the solution to 0–5°C. Add Sulfuryl Chloride dropwise over 60 minutes. The reaction is exothermic; maintain temperature <10°C to prevent oxidation of the amine.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to 60°C for 2 hours, then reflux (approx. 130°C if using chlorobenzene) for 1 hour to drive the reaction to completion and expel dissolved gases.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice water (200 mL). Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from ethanol/water or petroleum ether to yield 2,4,6-trichloro-3-methylaniline as white needles.

Reaction Workflow Diagram

SynthesisFlow Start m-Toluidine (C7H9N) Intermediate Reaction Matrix (Solvent: PhCl, 60°C -> Reflux) Start->Intermediate Dissolve Reagent Sulfuryl Chloride (SO2Cl2, 3.3 eq) Reagent->Intermediate Dropwise Addn Quench Quench (NaHCO3 / Ice Water) Intermediate->Quench -HCl, -SO2 Product 2,4,6-Trichloro-3-methylaniline (Crystalline Solid) Quench->Product Extract & Recrystallize

Figure 1: Process flow for the synthesis of 2,4,6-trichloro-3-methylaniline via chlorination.

Mechanistic Analysis

Understanding the regiochemistry is critical for quality control. The chlorination proceeds via sequential Electrophilic Aromatic Substitution (EAS).

Regioselectivity Logic
  • C2 Position: Activated by ortho-NH₂ and ortho-CH₃. (Sterically crowded but electronically favorable).

  • C4 Position: Activated by para-NH₂ and ortho-CH₃. (Highly favorable).

  • C6 Position: Activated by ortho-NH₂ and para-CH₃. (Highly favorable).

  • C5 Position: The only position not activated by the amino group; it is meta to both directors. Consequently, the C5 proton remains unsubstituted, providing a distinct NMR signature.

Pathway Diagram[10]

Mechanism Substrate m-Toluidine (1-NH2, 3-CH3) Step1 1st Chlorination (Fastest at C4 or C6) Substrate->Step1 +Cl+ Step2 2nd Chlorination (Occurs at remaining C4/C6) Step1->Step2 +Cl+ Step3 3rd Chlorination (Forced at C2 - Steric hindrance) Step2->Step3 +Cl+ (Heat req.) Final Target: 2,4,6-Trichloro-3-methylaniline Step3->Final

Figure 2: Stepwise chlorination mechanism illustrating the sequential substitution at activated positions.

Analytical Characterization

To validate the identity of CAS 5400-76-0, the following spectral data is expected.

Proton NMR (¹H NMR)[8][10][11]
  • Solvent: CDCl₃ or DMSO-d₆

  • Signals:

    • δ ~2.3-2.4 ppm (Singlet, 3H): Methyl group (-CH₃). Downfield shift slightly due to ortho-chlorines.

    • δ ~4.5-5.5 ppm (Broad Singlet, 2H): Amine protons (-NH₂). Exchangeable with D₂O.

    • δ ~7.3-7.5 ppm (Singlet, 1H): Aromatic proton at C5 . This is the diagnostic peak. It must be a singlet as there are no adjacent protons.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 209 (base peak for ³⁵Cl₃).

  • Isotope Pattern: Distinctive cluster for three chlorine atoms (M, M+2, M+4, M+6) in a relative intensity ratio of approx. 100:96:31:3.

  • Fragmentation: Loss of Cl (M-35) and loss of NH₂/CH₃ fragments.

Applications in Drug & Agrochemical Development[1]

2,4,6-Trichloro-3-methylaniline serves as a "lock-and-key" intermediate. Its dense functionalization prevents metabolic oxidation at the ring positions, enhancing the in vivo stability of bioactive molecules.

  • Agrochemicals: Used as a precursor for urea-based fungicides and herbicides. The trichloro-motif increases lipophilicity (LogP ~3.7), aiding in cuticle penetration.

  • Azo Dyes: Acts as a diazo component. The electron-withdrawing chlorines induce a bathochromic shift (red-shift) in the resulting dyes, improving color fastness.

  • Heterocyclic Synthesis: The amino group can be cyclized to form benzimidazoles or quinazolines, where the chlorine atoms provide handles for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (H301), Toxic in contact with skin (H311).

  • Irritation: Causes serious eye irritation (H319).

  • Environmental: Very toxic to aquatic life with long-lasting effects (H410).

Handling Protocols:

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and acids.

  • Spill Control: Contain with inert absorbent (vermiculite). Do not flush into drains.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 223132, 2,4,6-Trichloro-3-methylaniline. Retrieved January 30, 2026 from [Link]

  • Google Patents.Process for the preparation of 2,4,6-trichloroaniline (US4447647A).

Sources

Exploratory

2,4,6-Trichloro-3-methylaniline physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-3-methylaniline Introduction 2,4,6-Trichloro-3-methylaniline is a halogenated aromatic amine, a class of compounds pivotal as intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-3-methylaniline

Introduction

2,4,6-Trichloro-3-methylaniline is a halogenated aromatic amine, a class of compounds pivotal as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. The specific substitution pattern on the aniline ring—three electron-withdrawing chlorine atoms and one electron-donating methyl group—imparts a unique combination of steric and electronic properties. This guide offers a comprehensive examination of its core physical and chemical characteristics, providing researchers, scientists, and drug development professionals with the foundational data necessary for its effective application and safe handling in a laboratory setting. Understanding these properties is not merely an academic exercise; it is a prerequisite for predicting reactivity, designing synthetic routes, developing analytical methods, and ensuring operator safety.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. The following table summarizes the key identifiers for 2,4,6-Trichloro-3-methylaniline.

IdentifierValueSource
CAS Number 5400-76-0[1]
Molecular Formula C₇H₆Cl₃N[1][2]
Molecular Weight 210.49 g/mol [1][3]
IUPAC Name 2,4,6-trichloro-3-methylaniline[1]
Synonyms 2,4,6-Trichloro-3-methylbenzenamine[1]
InChI 1S/C7H6Cl3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3[1]
InChIKey ZPDXEMXEUWPXSP-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=C(C=C1Cl)Cl)N)Cl[1]

The molecular architecture dictates the compound's behavior. The aniline core is heavily substituted, which creates significant steric hindrance around the amino group and influences the electron density of the aromatic ring.

Caption: Molecular structure of 2,4,6-Trichloro-3-methylaniline.

Section 2: Core Physical Properties

The physical state and solubility of a compound are primary determinants of its handling, formulation, and reaction conditions.

PropertyValueCommentsSource
Physical Form SolidExpected at room temperature due to its molecular weight and planar structure allowing for efficient crystal packing.
Boiling Point No data availableExpected to be high (>250 °C) due to high molecular weight and polarity. For comparison, the related 2,4,6-trichloroaniline boils at 262 °C.[4]
Melting Point No data availableThe melting point of the related 2,4,6-trichloroaniline is 77.5 °C. The addition of a methyl group may slightly alter this value.[5]
Water Solubility LowThe molecule is predominantly nonpolar due to the aromatic ring and chlorine atoms. The amino group provides slight polarity but is insufficient to overcome the hydrophobic character.[4][6]
Storage Temperature Room temperature, in a dark place under an inert atmosphere.This indicates sensitivity to light, oxygen, or moisture, which could lead to degradation over time.

Section 3: Analytical Characterization Protocols

Confirming the identity and purity of 2,4,6-Trichloro-3-methylaniline is critical. The following protocols outline standard methodologies for its characterization.

Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is an ideal method for assessing the purity of volatile and thermally stable compounds like substituted anilines. It separates the target compound from starting materials, by-products, or degradation products.

Methodology:

  • Instrument: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2,4,6-Trichloro-3-methylaniline in a suitable solvent such as ethyl acetate or dichloromethane.

  • Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Sources

Foundational

2,4,6-Trichloro-3-methylaniline chemical structure

An In-Depth Technical Guide to 2,4,6-Trichloro-3-methylaniline: Structure, Synthesis, and Scientific Context Introduction Halogenated anilines are a cornerstone class of chemical intermediates, serving as versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,6-Trichloro-3-methylaniline: Structure, Synthesis, and Scientific Context

Introduction

Halogenated anilines are a cornerstone class of chemical intermediates, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Within this family, 2,4,6-Trichloro-3-methylaniline represents a unique scaffold, combining the electronic and steric influences of three chlorine atoms and a methyl group on an aniline core. This arrangement offers a distinct pattern of reactivity and substitution, making it a molecule of significant interest for researchers and drug development professionals.

This guide provides a comprehensive technical overview of 2,4,6-Trichloro-3-methylaniline, moving beyond a simple data sheet to offer field-proven insights. We will delve into its core properties, propose a rational and detailed synthetic protocol grounded in established chemical principles, and explore its potential applications and safety considerations. The objective is to equip scientists with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in solvent systems, its reactivity, and the appropriate methods for its handling and storage.

The structure of 2,4,6-Trichloro-3-methylaniline is defined by a benzene ring substituted with an amino group at position 1, a methyl group at position 3, and chlorine atoms at positions 2, 4, and 6.

Caption: 2D Structure of 2,4,6-Trichloro-3-methylaniline.

Table 1: Chemical Identifiers for 2,4,6-Trichloro-3-methylaniline

Identifier Value Source
IUPAC Name 2,4,6-trichloro-3-methylaniline [1][2]
CAS Number 5400-76-0 [1][2]
Molecular Formula C₇H₆Cl₃N [1]
Molecular Weight 210.5 g/mol [1]
InChIKey ZPDXEMXEUWPXSP-UHFFFAOYSA-N [1][2]
Canonical SMILES CC1=C(C(=C(C=C1Cl)Cl)N)Cl [1]

| Synonyms | Benzenamine, 2,4,6-trichloro-3-methyl- |[1] |

While extensive experimental data for 2,4,6-Trichloro-3-methylaniline is not widely published, computational models provide reliable estimates. For comparative context, these are presented alongside the experimentally determined properties of the closely related parent compound, 2,4,6-Trichloroaniline.

Table 2: Physicochemical Properties

Property 2,4,6-Trichloro-3-methylaniline (Computed) 2,4,6-Trichloroaniline (Experimental) Source
XLogP3 3.5 3.69 [1][3]
Hydrogen Bond Donor Count 1 1 [1][3]
Hydrogen Bond Acceptor Count 1 1 [1][3]
Melting Point Data not available 78.5 °C [3][4]
Boiling Point Data not available 262 °C [3][4]

| Water Solubility | Data not available | 40 mg/L at 25 °C |[3][4] |

Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is critical for any research program. While specific literature detailing the synthesis of 2,4,6-Trichloro-3-methylaniline is limited, a logical pathway can be designed based on the well-established principles of electrophilic aromatic substitution on aniline derivatives. The most direct approach involves the controlled chlorination of 3-methylaniline (m-toluidine).

Proposed Synthetic Pathway

The synthesis hinges on the powerful activating and directing effects of the amino (-NH₂) and methyl (-CH₃) groups. Both are ortho-, para-directing groups. In 3-methylaniline, the positions ortho and para to the amino group are 2, 4, and 6. The position ortho to the methyl group is 2 and the position para is 6. The confluence of these directing effects strongly activates positions 2, 4, and 6 for electrophilic attack, making a one-pot trichlorination feasible.

G cluster_0 Proposed Synthesis Reactant 3-Methylaniline (m-Toluidine) Product 2,4,6-Trichloro-3-methylaniline Reactant->Product Electrophilic Aromatic Substitution Reagents Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) Inert Solvent (e.g., CCl₄ or CH₂Cl₂)

Caption: Proposed synthetic workflow for 2,4,6-Trichloro-3-methylaniline.

Causality Behind Experimental Choices
  • Starting Material: 3-methylaniline is chosen because its inherent substituent pattern pre-activates the desired positions for chlorination.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas (Cl₂) in a laboratory setting as it is a liquid and easier to handle, dose accurately, and the reaction byproducts (SO₂ and HCl) are gaseous and easily removed. The reaction of aniline with chlorine gas in an anhydrous solvent is also a viable method.[4]

  • Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is essential.[4] This prevents the solvent from participating in the reaction and helps to manage the reaction temperature.

  • Temperature Control: Electrophilic halogenation of highly activated rings like anilines is extremely exothermic. The reaction must be cooled (e.g., in an ice bath) to prevent uncontrolled side reactions and the formation of polymeric byproducts, such as aniline black.[4]

Detailed Experimental Protocol

This protocol is a representative, self-validating methodology. Researchers must conduct their own risk assessment and optimize conditions as necessary.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl and SO₂ gas), add 3-methylaniline (10.7 g, 0.1 mol) and anhydrous carbon tetrachloride (100 mL).

    • Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Reagent Addition:

    • Dissolve sulfuryl chloride (40.5 g, 24 mL, 0.3 mol, 3.0 equivalents) in anhydrous carbon tetrachloride (50 mL) and load it into the dropping funnel.

    • Add the sulfuryl chloride solution dropwise to the stirred aniline solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10 °C. Rationale: Slow addition is crucial to control the exothermicity and ensure selective polychlorination over polymerization.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion. Self-validation: TLC provides a real-time check on the reaction's status, preventing premature or unnecessarily long reaction times.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from ethanol or hexane to yield the final product as a crystalline solid. Self-validation: Recrystallization removes impurities, and the purity can be confirmed by melting point analysis and the analytical techniques described below.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic signatures for 2,4,6-Trichloro-3-methylaniline.

Table 3: Predicted Spectroscopic Data

Technique Expected Signature Rationale
¹H NMR Singlet at ~7.3-7.5 ppm (1H, Ar-H); Singlet at ~4.5-5.0 ppm (2H, -NH₂, broad); Singlet at ~2.3-2.5 ppm (3H, -CH₃). The single aromatic proton has no adjacent protons to couple with. The amino protons are exchangeable and often appear as a broad singlet. The methyl protons also appear as a singlet.
¹³C NMR 7 distinct signals expected. One signal for the methyl carbon and six unique signals for the aromatic carbons due to the asymmetric substitution pattern.

| Mass Spec (EI) | Molecular ion (M⁺) peak with a characteristic isotopic cluster for three chlorine atoms (m/z ~209, 211, 213, 215). | The presence of three chlorine atoms will give a distinctive M, M+2, M+4, M+6 pattern with a relative intensity ratio of approximately 100:98:32:3. This is a definitive indicator of a trichlorinated compound. |

Reactivity and Potential Applications in Drug Development

The utility of 2,4,6-Trichloro-3-methylaniline lies in its potential as a chemical intermediate. The aniline functional group is a gateway to a vast array of chemical transformations, while the polychlorinated ring provides a stable, lipophilic, and sterically defined core.

Key Reactions of the Aniline Moiety
  • Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly versatile intermediate can then undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH, -H) in place of the amino group.

  • Acylation/Amide Formation: Reaction with acid chlorides or anhydrides readily forms amides. This is a common strategy in medicinal chemistry to introduce diverse side chains and modulate the compound's biological activity and physical properties.

  • N-Alkylation: The nitrogen can be alkylated, though this is often less straightforward than acylation and can lead to over-alkylation.

G cluster_reactions Potential Derivatizations Start 2,4,6-Trichloro-3-methylaniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl Amide N-Acyl Derivative Start->Amide RCOCl, Base Sandmeyer_Product Sandmeyer Products (e.g., Ar-Br, Ar-CN, Ar-OH) Diazonium->Sandmeyer_Product CuX

Caption: Key reaction pathways for derivatizing 2,4,6-Trichloro-3-methylaniline.

Relevance for Drug Development Professionals

Chlorinated aromatic compounds are prevalent in pharmaceuticals. The chlorine atoms can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. Therefore, 2,4,6-Trichloro-3-methylaniline can serve as a valuable scaffold or intermediate for generating libraries of novel compounds for screening in drug discovery programs.

Safety and Toxicology Profile

Table 4: Hazard Summary and Handling Precautions

Hazard Aspect Information and Recommended Precautions
GHS Classification (Inferred) Pictograms: GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard).Signal Word: Danger.Statements: Likely to be H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged exposure), H410 (Very toxic to aquatic life with long-lasting effects).
Exposure Controls Handle only inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
First Aid Inhalation: Move to fresh air. Skin Contact: Immediately wash with soap and water. Eye Contact: Rinse with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |

Conclusion

2,4,6-Trichloro-3-methylaniline is a chemical compound with significant untapped potential for synthetic and medicinal chemistry. While not as extensively studied as some of its analogues, its unique substitution pattern provides a platform for creating novel molecular architectures. By understanding its fundamental properties and applying rational synthetic design based on established mechanistic principles, researchers can effectively produce and utilize this compound. As with all halogenated anilines, a stringent adherence to safety protocols is essential. This guide provides the foundational, experience-driven framework necessary for scientists to confidently incorporate 2,4,6-Trichloro-3-methylaniline into their research and development endeavors.

References

  • 2,4,6-Trichloroaniline. Wikipedia. Available from: [Link]

  • 2,4,6-Trichloro-3-methylaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 2,4,6-Trichloro-3-methylaniline. J&K Scientific. Available from: [Link]

  • 2,4,6-Trimethylaniline and Its Salts. OEHHA. Available from: [Link]

  • 2,4,6-Trichloroaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Process for the preparation of 2,4,6-trichloroaniline. Google Patents.
  • Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents.
  • 2,4,6-TRIMETHYL ANILINE HAZARD SUMMARY. NJ.gov. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trichloro-3-methylaniline

This guide provides a comprehensive technical overview of a viable synthetic pathway for 2,4,6-trichloro-3-methylaniline, a key intermediate in the development of various chemical entities. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a viable synthetic pathway for 2,4,6-trichloro-3-methylaniline, a key intermediate in the development of various chemical entities. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical logic behind the chosen synthetic route, offering field-proven insights into the experimental design and execution.

Strategic Overview: Navigating the Challenges of Polychlorination

The synthesis of 2,4,6-trichloro-3-methylaniline presents a classic challenge in electrophilic aromatic substitution. The starting material, 3-methylaniline (m-toluidine), possesses two activating groups: an amino group (-NH₂) and a methyl group (-CH₃). Both are ortho, para-directing, which complicates direct chlorination as it can lead to a mixture of isomers and potential over-chlorination.

The primary challenge is to selectively introduce three chlorine atoms at the C2, C4, and C6 positions of the 3-methylaniline scaffold. Direct chlorination of highly activated anilines is often difficult to control and can result in the formation of undesired byproducts, including polymeric aniline black, particularly if the reaction conditions are not strictly anhydrous[1][2].

To circumvent these issues, a more robust and controllable multi-step pathway is proposed. This strategy involves the temporary protection of the highly activating amino group, which moderates its influence, allowing for a more selective and higher-yielding chlorination process. The chosen pathway, therefore, consists of three core stages:

  • N-Acetylation: Protection of the amino group to form N-(3-methylphenyl)acetamide.

  • Electrophilic Chlorination: Controlled trichlorination of the acetylated intermediate.

  • Hydrolysis: Deprotection of the amino group to yield the final product.

This approach is analogous to established methods for the synthesis of other polychlorinated anilines, where control over reactivity is paramount for achieving high purity and yield[3].

Synthesis_Overview Start 3-Methylaniline Step1 N-Acetylation Start->Step1 Acetic Anhydride Intermediate N-(3-methylphenyl)acetamide Step1->Intermediate Step2 Trichlorination Intermediate->Step2 Chlorinating Agent (e.g., SO2Cl2) Chlorinated_Intermediate N-(2,4,6-trichloro-3-methylphenyl)acetamide Step2->Chlorinated_Intermediate Step3 Hydrolysis Chlorinated_Intermediate->Step3 Acid/Base End 2,4,6-Trichloro-3-methylaniline Step3->End

Caption: Proposed three-stage synthesis pathway for 2,4,6-trichloro-3-methylaniline.

Mechanistic Rationale and Causality

The success of this synthesis hinges on understanding the directing effects of the substituents on the aromatic ring.

  • Amino Group (-NH₂): A powerful activating, ortho, para-director.

  • Methyl Group (-CH₃): A moderately activating, ortho, para-director.

  • Acetamido Group (-NHCOCH₃): A less powerful activating group than -NH₂, but still ortho, para-directing.

By converting the amino group to an acetamido group, we temper the activation of the aromatic ring. This modulation is crucial for preventing unwanted side reactions and provides greater control over the extent of chlorination. The bulkier acetamido group also offers some steric hindrance, which can influence the regioselectivity of the substitution.

Caption: Directing effects of amino and methyl groups on the 3-methylaniline ring.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and represent a robust starting point for laboratory synthesis.

Stage 1: N-Acetylation of 3-Methylaniline

Objective: To protect the amino group and moderate its activating effect.

Protocol:

  • To a stirred solution of 3-methylaniline (1.0 eq.) in glacial acetic acid (approx. 3-4 volumes), add acetic anhydride (1.1 eq.) dropwise at room temperature.

  • An exotherm is typically observed. Maintain the temperature below 50°C using a water bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a larger volume of cold water with stirring.

  • The white solid product, N-(3-methylphenyl)acetamide, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

Stage 2: Trichlorination of N-(3-methylphenyl)acetamide

Objective: To achieve selective chlorination at the 2, 4, and 6 positions.

Protocol:

  • Dissolve the dried N-(3-methylphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like chloroform or carbon tetrachloride[1].

  • Cool the solution to 0-5°C in an ice bath.

  • Add sulfuryl chloride (SO₂Cl₂) (at least 3.0 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C. The use of sulfuryl chloride often provides a more controlled reaction compared to chlorine gas[4].

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material and the formation of a single major product.

  • Carefully quench the reaction by slowly pouring it into ice-water.

  • The crude N-(2,4,6-trichloro-3-methylphenyl)acetamide will precipitate.

  • Collect the solid by filtration, wash with cold water, and then with a cold solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash again with water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified intermediate.

Stage 3: Hydrolysis of N-(2,4,6-trichloro-3-methylphenyl)acetamide

Objective: To deprotect the amino group and isolate the final product.

Protocol:

  • Prepare a mixture of the purified N-(2,4,6-trichloro-3-methylphenyl)acetamide (1.0 eq.), ethanol, and concentrated hydrochloric acid (e.g., a 1:1:1 v/v/v mixture).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will cause the free amine to precipitate.

  • Collect the solid product, 2,4,6-trichloro-3-methylaniline, by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purify the final product by recrystallization from a solvent system such as ethanol/water to yield a crystalline solid.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthesis. Yields are estimates based on analogous reactions and may require optimization.

Stage Reactants Reagents/Solvent Temperature Reaction Time Product
1. N-Acetylation 3-MethylanilineAcetic Anhydride, Glacial Acetic AcidRoom Temp → <50°C1-2 hoursN-(3-methylphenyl)acetamide
2. Trichlorination N-(3-methylphenyl)acetamideSulfuryl Chloride, Glacial Acetic Acid0°C → Room Temp12-24 hoursN-(2,4,6-trichloro-3-methylphenyl)acetamide
3. Hydrolysis Trichlorinated IntermediateHCl, Ethanol, H₂OReflux4-8 hours2,4,6-Trichloro-3-methylaniline

Characterization of Final Product (2,4,6-Trichloro-3-methylaniline):

  • Molecular Formula: C₇H₆Cl₃N

  • Molecular Weight: 210.50 g/mol [5]

  • Appearance: Expected to be a crystalline solid.

  • Spectroscopic Analysis:

    • ¹H NMR: Expected signals for the aromatic proton, the amino protons, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.

    • ¹³C NMR: Expected signals for the seven distinct carbon atoms in the molecule.

    • Mass Spectrometry: A characteristic isotopic pattern for the presence of three chlorine atoms should be observed in the molecular ion peak.

Conclusion and Self-Validating System

The described multi-step synthesis provides a logical and controllable pathway to 2,4,6-trichloro-3-methylaniline. The protocol is designed as a self-validating system. The purity of the intermediate at each stage can be readily assessed by standard analytical techniques (TLC, melting point, NMR), ensuring that only high-quality material is carried forward. This stepwise approach, while longer than a direct chlorination, offers superior control over regioselectivity and minimizes the formation of intractable byproducts, ultimately leading to a purer final product with a more reliable and reproducible yield. The principles outlined are grounded in well-established organic chemistry and are supported by literature on the synthesis of analogous halogenated anilines[3][4][6][7].

References

  • Orloff, H. D., & Napolitano, J. P. (1954). U.S. Patent No. 2,675,409. Washington, DC: U.S.
  • PrepChem. (n.d.). Preparation of 2,4,6-trichloroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

  • Werner, F., Roxo, B., Mannes, K., & Trescher, V. (1984). U.S. Patent No. 4,447,647. Washington, DC: U.S.
  • PrepChem. (n.d.). Synthesis of 2,4,6-trichloroaniline. Retrieved from [Link]

  • Bottaro, J. C., & Penwell, P. E. (2010). U.S. Patent No. 7,767,857. Washington, DC: U.S.
  • Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2,4,6-Trichloro-3-methylaniline

IUPAC Designation: 2,4,6-Trichloro-3-methylaniline Common Synonyms: 2,4,6-Trichloro-m-toluidine; Benzenamine, 2,4,6-trichloro-3-methyl- CAS Registry Number: 5400-76-0[1][2] Part 1: Executive Summary & Chemical Identity T...

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Designation: 2,4,6-Trichloro-3-methylaniline Common Synonyms: 2,4,6-Trichloro-m-toluidine; Benzenamine, 2,4,6-trichloro-3-methyl- CAS Registry Number: 5400-76-0[1][2]

Part 1: Executive Summary & Chemical Identity

This monograph provides a technical deep-dive into 2,4,6-Trichloro-3-methylaniline , a highly functionalized halogenated aromatic amine. Primarily utilized as an intermediate in the synthesis of azo dyes, pesticides, and pharmaceutical scaffolds, this molecule is characterized by significant steric crowding and electron-withdrawing effects due to the trichloro-substitution pattern.

For drug development professionals, this compound serves as a critical "masking" scaffold. The chlorine atoms at the 2, 4, and 6 positions block metabolically labile sites on the aromatic ring, directing metabolic oxidation to the methyl group or preserving the ring structure against rapid degradation.

Chemical Identification Data
ParameterValue
IUPAC Name 2,4,6-Trichloro-3-methylaniline
Molecular Formula

Molecular Weight 210.49 g/mol
CAS Number 5400-76-0
SMILES CC1=C(C(=C(C=C1Cl)Cl)N)Cl
InChI Key ZPDXEMXEUWPXSP-UHFFFAOYSA-N
LogP (Predicted) ~3.5 (Lipophilic)
Physical State Solid (Crystalline needles/powder)

Part 2: Structural Analysis & Nomenclature Logic

The IUPAC name 2,4,6-Trichloro-3-methylaniline is derived through strict priority rules that dictate the numbering of the benzene ring:

  • Principal Functional Group: The amino group (

    
    ) defines the parent structure as aniline  (or benzenamine). The carbon bonded to nitrogen is automatically assigned position C1 .
    
  • Substituent Numbering: The ring is numbered to give the lowest possible locants to substituents.

    • Chlorine atoms are located at positions 2, 4, and 6.

    • The methyl group is located at position 3.[1][2]

  • Alphabetization: In the name construction, substituents are listed alphabetically: C hloro precedes M ethyl.

Structural Consequence: The 2,4,6-substitution pattern creates a "picket fence" around the amino group and the methyl group.

  • Steric Inhibition: The amino group is flanked by two chlorine atoms (positions 2 and 6), significantly reducing its nucleophilicity compared to unsubstituted aniline. This makes the nitrogen less prone to unwanted side reactions but requires harsher conditions for derivatization.

  • Electronic Effect: The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I), lowering the

    
     of the conjugate acid.
    

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2,4,6-Trichloro-3-methylaniline is a classic example of Electrophilic Aromatic Substitution (EAS) . The starting material, 3-methylaniline (m-toluidine), contains an amino group that is a strong ortho, para-director.

Reaction Mechanism

The amino group activates positions 2, 4, and 6. The methyl group at position 3 weakly activates positions 2, 4, and 6 relative to itself (which correspond to positions 2, 4, and 6 of the ring). Thus, the directing effects reinforce each other, allowing for exhaustive chlorination at these sites.

Experimental Protocol (Laboratory Scale)

Note: This protocol assumes standard Schlenk line techniques due to the release of HCl gas.

Reagents:

  • Substrate: 3-Methylaniline (m-Toluidine) [CAS: 108-44-1]

  • Chlorinating Agent: Sulfuryl Chloride (

    
    ) or Chlorine Gas (
    
    
    
    )
  • Solvent: Chlorobenzene or Carbon Tetrachloride (

    
     - historical/restricted) / Dichloromethane (DCM)
    
  • Catalyst (Optional): Iodine (

    
    ) trace
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10.7 g (0.1 mol) of 3-methylaniline in 100 mL of dry chlorobenzene in a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an HCl gas scrubber.

  • Addition: Cool the solution to 0–5°C. Slowly add 40.5 g (0.3 mol) of Sulfuryl Chloride dropwise.

    • Why: Low temperature prevents oxidation of the amine to "aniline black" impurities.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
  • Completion: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The starting material spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (product).
  • Workup: Quench the reaction mixture with saturated

    
     solution to neutralize acidic byproducts. Extract with DCM.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and critical control points.

SynthesisWorkflow Start Starting Material: 3-Methylaniline Reagent Reagent Addition: Sulfuryl Chloride (3.0 eq) Temp: 0-5°C Start->Reagent Dissolution in Chlorobenzene Intermediates Intermediate Formation: Mono- & Di-chloro species Reagent->Intermediates Electrophilic Subst. Reaction Thermodynamic Drive: Heat to 60°C (Exhaustive Chlorination) Intermediates->Reaction Kinetic to Thermodynamic Workup Quench & Neutralization: Sat. NaHCO3 Reaction->Workup Completion (TLC Control) Product Final Product: 2,4,6-Trichloro-3-methylaniline Workup->Product Recrystallization

Caption: Step-by-step synthesis workflow for 2,4,6-Trichloro-3-methylaniline via electrophilic aromatic substitution.

Part 4: Analytical Characterization

To validate the synthesis of the specific 2,4,6-isomer (and not a 2,4,5-isomer impurity), Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected 1H NMR Data (in )
  • 
     2.35 ppm (3H, s):  Methyl group at C3. It appears as a singlet because there are no adjacent protons (C2 and C4 are chlorinated).
    
  • 
     4.50 ppm (2H, br s):  Amine protons (
    
    
    
    ). Position varies with concentration.
  • 
     7.25 ppm (1H, s):  Aromatic proton at C5.
    
    • Crucial Diagnostic: This proton is isolated between two chlorine atoms (C4 and C6). It must appear as a sharp singlet . If you see a doublet, your chlorination is incomplete or regioselectivity failed.

Analytical Logic Diagram

This decision tree helps researchers confirm the identity of the synthesized compound.

AnalyticalLogic Sample Purified Sample HNMR 1H NMR Spectrum Sample->HNMR Check1 Aromatic Region (7.0 - 7.5 ppm) HNMR->Check1 Check2 Methyl Region (2.2 - 2.5 ppm) HNMR->Check2 Result1 Singlet (1H)? Check1->Result1 Conclusion Identity Confirmed: 2,4,6-Trichloro-3-methylaniline Result1->Conclusion Yes Fail Impurity/Wrong Isomer Result1->Fail No (Doublet indicates incomplete chlorination) Result2 Singlet (3H)? Check2->Result2 Result2->Conclusion Yes

Caption: Analytical decision matrix for confirming the 2,4,6-substitution pattern via NMR spectroscopy.

Part 5: Applications in Drug Development

While often categorized as an industrial intermediate, 2,4,6-Trichloro-3-methylaniline holds specific value in medicinal chemistry:

  • Metabolic Blocking: The installation of halogens at the 2, 4, and 6 positions blocks the most reactive sites for Cytochrome P450-mediated hydroxylation. This increases the metabolic stability (half-life) of drugs containing this aniline moiety.

  • Lipophilicity Modulation: The addition of three chlorine atoms significantly increases the LogP (approx. +2.0 units relative to m-toluidine), enhancing membrane permeability for CNS-targeted candidates.

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as a rigid, electron-poor scaffold for constructing benzimidazoles or quinazolines used in kinase inhibitors.

Part 6: Safety & Handling (HSE)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Protocol:

  • Always handle in a fume hood.

  • Waste must be segregated into "Halogenated Organic Waste" streams.

  • In case of skin contact, wash with polyethylene glycol 400 (if available) or copious soap and water; anilines can be absorbed through the skin and cause methemoglobinemia.

References

  • PubChem. (n.d.).[2][3] 2,4,6-Trichloro-3-methylaniline (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • IUPAC. (2013).[5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

Technical Guide: Spectral Profiling of 2,4,6-Trichloro-3-methylaniline

Topic: 2,4,6-Trichloro-3-methylaniline Spectral Data (NMR, IR, MS) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary & Chemical Profile Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Trichloro-3-methylaniline Spectral Data (NMR, IR, MS) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary & Chemical Profile

This guide provides a comprehensive technical analysis of 2,4,6-Trichloro-3-methylaniline (CAS: 5400-76-0), a critical intermediate in the synthesis of azo dyes, pesticides, and pharmaceutical precursors. The compound is characterized by a high degree of halogenation on the aromatic ring, resulting in distinct spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identification
PropertyDetail
IUPAC Name 2,4,6-Trichloro-3-methylaniline
Common Synonyms 2,4,6-Trichloro-m-toluidine; 3-Methyl-2,4,6-trichloroaniline
CAS Number 5400-76-0
Molecular Formula C

H

Cl

N
Molecular Weight 210.49 g/mol
Physical State Solid (Crystalline needles)
Melting Point 79–85 °C (Lit. var.)
Solubility Soluble in organic solvents (CDCl

, DMSO-

, Acetone); Insoluble in water

Synthesis & Structural Context

Understanding the synthetic origin of the sample is vital for interpreting spectral impurities. 2,4,6-Trichloro-3-methylaniline is typically synthesized via the electrophilic aromatic chlorination of m-toluidine (3-methylaniline).

  • Directing Effects: The amino group (-NH

    
    ) is a strong ortho, para-activator. The methyl group (-CH
    
    
    
    ) is a weak activator.
  • Substitution Pattern: Chlorination occurs exhaustively at the 2, 4, and 6 positions (all ortho or para to the amine).

  • Steric Environment: The methyl group at position 3 is flanked by chlorine atoms at positions 2 and 4, creating a sterically crowded environment that influences the chemical shift of the methyl protons.

Synthesis Workflow (Graphviz)[1]

SynthesisPathway start m-Toluidine (3-Methylaniline) step1 Chlorination (Cl2 / HCl / Solvent) start->step1 Electrophilic Subst. inter Intermediate: Monochloro/Dichloro species step1->inter Kinetic Control impurity Impurity: Over-chlorinated byproducts step1->impurity Side Reaction product 2,4,6-Trichloro-3-methylaniline (Target) inter->product Exhaustive Chlorination

Caption: Synthetic pathway for 2,4,6-Trichloro-3-methylaniline showing the progression from m-toluidine to the tri-halogenated target.

Spectral Analysis: The Core Data

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the isotopic signature of the three chlorine atoms. This is the primary tool for structural confirmation.

  • Molecular Ion (M

    
    ):  The nominal mass is 209 (based on 
    
    
    
    Cl).
  • Isotope Pattern (Cl

    
    ):  The presence of three chlorine atoms creates a distinctive quartet pattern (M, M+2, M+4, M+6) with approximate intensities of 100 : 96 : 31 : 3 .
    

Fragmentation Pathway:

  • [M]

    
     (m/z 209/211/213):  Stable molecular ion.
    
  • [M – Cl]

    
     (m/z 174):  Loss of a radical chlorine atom (common in polychlorinated aromatics).
    
  • [M – HCl]

    
    :  Elimination of HCl.
    
m/z (Nominal)Relative Intensity (%)Assignment
209 100M

(

Cl

)
211 ~96M

+2 (

Cl


Cl)
213 ~31M

+4 (

Cl

Cl

)
215 ~3M

+6 (

Cl

)
174 Variable[M - Cl]

Nuclear Magnetic Resonance (NMR)

The high symmetry and exhaustive substitution simplify the NMR spectra, making it highly diagnostic.


H NMR (400 MHz, CDCl

)

There is only one aromatic proton remaining on the ring (Position 5).

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.20 – 7.25 Singlet (s)1HAr-H (C5) The C5 proton is isolated between two chlorine atoms (C4, C6) and meta to the methyl group. It shows no coupling.
4.20 – 4.50 Broad Singlet (br s)2H-NH

Exchangeable protons. Chemical shift varies with concentration and solvent.
2.45 – 2.55 Singlet (s)3H-CH

Deshielded relative to toluene (~2.35) due to the ortho effect of the Chlorine at C2 and C4.

C NMR (100 MHz, CDCl

)

The spectrum should display 7 distinct carbon signals .

  • C-N (C1): ~140 ppm (Deshielded by amine).

  • C-Cl (C2, C4, C6): Three distinct signals in the range of 120–130 ppm. Note that C-Cl carbons often appear with lower intensity due to longer relaxation times and lack of NOE.

  • C-CH

    
     (C3):  ~130–135 ppm (Quaternary).
    
  • C-H (C5): ~128 ppm (High intensity, CH).

  • Methyl Carbon: ~18–20 ppm.

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups (primary amine) and the halogenation pattern.

Wavenumber (cm

)
Vibration ModeDescription
3480, 3390 N-H StretchPrimary amine doublet (asymmetric & symmetric stretch).
1620 N-H BendScissoring vibration of the NH

group.
1580, 1470 C=C StretchAromatic ring skeletal vibrations.
800 – 600 C-Cl StretchStrong, characteristic bands for aryl chlorides.
~860 C-H BendOut-of-plane bending for the isolated aromatic proton (pentasubstituted ring pattern).

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the primary solvent. If solubility is poor or peaks overlap with solvent residual, switch to DMSO-
    
    
    
    .
  • Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove any insoluble inorganic salts (e.g., catalyst residues from synthesis).

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) at 0.00 ppm for internal referencing.

Protocol B: GC-MS Analysis

For purity profiling and isotopic confirmation.

  • Column: Rtx-5MS or DB-5 (5% phenyl methyl siloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Hold at 60 °C for 1 min.

    • Ramp 20 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Inlet: Split mode (50:1), 250 °C.

  • Detection: EI (Electron Impact) at 70 eV. Scan range 40–400 m/z.

Quality Control & Impurity Profiling

When analyzing 2,4,6-Trichloro-3-methylaniline, researchers must be vigilant for specific impurities arising from incomplete chlorination.

Impurity Identification Logic (Graphviz)[1]

ImpurityLogic Sample Crude Sample (GC-MS / NMR) Check1 Check Isotope Pattern (Is M+ 209?) Sample->Check1 ImpurityA Impurity: Dichloro-3-methylaniline (M+ ~175, Cl2 pattern) Check1->ImpurityA Mass too low ImpurityB Impurity: Tetrachloro species (M+ ~243, Cl4 pattern) Check1->ImpurityB Mass too high Valid Target Confirmed (Cl3 Pattern) Check1->Valid Match

Caption: Logic flow for identifying common chlorination byproducts using Mass Spectrometry.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 223132, 2,4,6-Trichloro-3-methylaniline. Retrieved from [Link]

  • Google Patents.Process for the preparation of polychlorinated anilines. (General synthetic context for chloroanilines).
Foundational

An In-depth Technical Guide to 2,4,6-Trichloro-3-methylaniline for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist Introduction 2,4,6-Trichloro-3-methylaniline is a halogenated aromatic amine, a class of compounds with significant industrial applications and notable toxicological profiles. A...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

2,4,6-Trichloro-3-methylaniline is a halogenated aromatic amine, a class of compounds with significant industrial applications and notable toxicological profiles. As a substituted aniline, its chemical properties and biological activity are of considerable interest to researchers in synthetic chemistry, toxicology, and drug development. This guide provides a comprehensive overview of the synthesis, properties, metabolism, and analysis of 2,4,6-trichloro-3-methylaniline, offering field-proven insights and detailed methodologies to support advanced research and development.

This compound, with the chemical formula C₇H₆Cl₃N, is a solid at room temperature.[1] Its structure, featuring a methyl group and three chlorine atoms on the aniline ring, dictates its reactivity and metabolic fate. The strategic placement of these substituents influences the compound's lipophilicity and susceptibility to enzymatic transformation, which are critical parameters in assessing its environmental impact and toxicological risk.

I. Synthesis and Chemical Properties

The synthesis of polychlorinated anilines can be challenging due to the potential for isomer formation and the need for precise control of reaction conditions. While specific literature on the synthesis of 2,4,6-trichloro-3-methylaniline is not abundant, plausible synthetic routes can be extrapolated from established methods for related compounds.

A common approach involves the direct chlorination of a substituted aniline. For instance, the synthesis of 2,4,6-trichloroaniline is achieved by reacting dry aniline with chlorine gas in an anhydrous carbon tetrachloride solution.[2][3] A similar strategy could be employed for 3-methylaniline, though careful control of stoichiometry and reaction conditions would be crucial to achieve the desired 2,4,6-trichloro substitution pattern.

An alternative and often more controlled method is the reduction of a corresponding nitroaromatic compound. This approach offers better regioselectivity in the chlorination steps.

Experimental Protocol: Hypothetical Synthesis via Nitrotoluene Intermediate

  • Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluene isomers. The desired 3-methyl-nitrobenzene can be separated from this mixture.

  • Chlorination of 3-Methyl-nitrobenzene: The separated 3-methyl-nitrobenzene is subjected to controlled chlorination to introduce chlorine atoms at the 2, 4, and 6 positions.

  • Reduction of 2,4,6-Trichloro-3-methyl-nitrobenzene: The resulting nitro compound is then reduced to the corresponding aniline using a suitable reducing agent, such as iron powder in the presence of an acid.[4]

Table 1: Physicochemical Properties of 2,4,6-Trichloro-3-methylaniline and a Related Compound

Property2,4,6-Trichloro-3-methylaniline (Computed)2,4,6-Trichloroaniline (Experimental)
Molecular Formula C₇H₆Cl₃NC₆H₄Cl₃N[3]
Molecular Weight 210.5 g/mol [1]196.46 g/mol [3]
Appearance -Long needles or fine, light purple fibers[3]
Melting Point -78.5 °C[3]
Boiling Point -262 °C[3]
Water Solubility -40 mg/L[3]
logP 3.5[1]3.69[3]

II. Metabolic Pathways and Toxicological Implications

The metabolism of halogenated anilines is a critical determinant of their toxicity. While specific metabolic studies on 2,4,6-trichloro-3-methylaniline are lacking, its metabolic fate can be predicted based on studies of structurally similar compounds like 2,4,6-trichloroaniline and 2,4,6-trimethylaniline.

The primary route of metabolism for aromatic amines involves cytochrome P450-mediated oxidation. A key activation step is N-hydroxylation, which can lead to the formation of reactive nitrenium ions that can bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[5]

Predicted Metabolic Pathway of 2,4,6-Trichloro-3-methylaniline

Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Toxicity Toxicity Parent 2,4,6-Trichloro- 3-methylaniline N_Hydroxy N-Hydroxy- 2,4,6-trichloro- 3-methylaniline Parent->N_Hydroxy CYP450 (N-hydroxylation) Ring_Hydroxy Hydroxylated Metabolites Parent->Ring_Hydroxy CYP450 (Ring hydroxylation) Conjugates Glucuronide and Sulfate Conjugates N_Hydroxy->Conjugates UGTs, SULTs Reactive_Ion Nitrenium Ion N_Hydroxy->Reactive_Ion Spontaneous Methemoglobinemia Methemoglobinemia N_Hydroxy->Methemoglobinemia Oxidation of Fe(II) in Hemoglobin Ring_Hydroxy->Conjugates Excretion Excretion Conjugates->Excretion Renal/Biliary DNA_Adducts DNA Adducts Reactive_Ion->DNA_Adducts Covalent Binding Genotoxicity/\nCarcinogenicity Genotoxicity/ Carcinogenicity DNA_Adducts->Genotoxicity/\nCarcinogenicity

Caption: Predicted metabolic pathway of 2,4,6-trichloro-3-methylaniline.

A significant toxicological concern with anilines is the induction of methemoglobinemia. This condition arises from the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in hemoglobin, rendering it incapable of transporting oxygen.[6][7] This leads to cyanosis, headache, dizziness, and in severe cases, can be fatal.[7] The N-hydroxylated metabolites of anilines are implicated in this process.[5]

III. Analytical Methodologies

The detection and quantification of 2,4,6-trichloro-3-methylaniline in various matrices, such as environmental samples or biological tissues, are crucial for exposure assessment and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of such compounds.[8][9]

Experimental Protocol: GC-MS Analysis of a Related Compound (2,4,6-Trichloroanisole)

This protocol for a related compound can be adapted for 2,4,6-trichloro-3-methylaniline.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 60 mL sample, add 2 mL of a suitable organic solvent (e.g., toluene).

    • Add 24 g of anhydrous MgSO₄ and 6 g of NaCl to facilitate phase separation and analyte extraction.

    • Vortex the mixture for 3 minutes and centrifuge for 10 minutes at 6000 rpm.

    • Collect the upper organic layer.[8]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • To the collected organic extract, add a mixture of anhydrous CaCl₂ (100 mg), primary secondary amine (PSA) sorbent (25 mg), and anhydrous MgSO₄ (50 mg).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

    • Filter the supernatant through a 0.2 µm filter.[8]

  • GC-MS Analysis:

    • Inject 1-2 µL of the final extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for the characteristic ions of the target analyte.

IV. Environmental Fate and Ecotoxicity

Chlorinated anilines can be introduced into the environment through industrial discharge and the degradation of certain pesticides and dyes.[10][11] Their persistence and potential for bioaccumulation are of environmental concern.

The environmental fate of 2,4,6-trichloroaniline has been studied, and it is known to be degraded by sunlight (photolysis).[12] However, in the absence of light, microbial degradation is a much slower process.[13] It is expected that 2,4,6-trichloro-3-methylaniline would exhibit similar environmental behavior. Its relatively high logP value suggests a potential for partitioning into sediments and bioaccumulation in aquatic organisms.

2,4,6-Trichloro-3-methylaniline represents a molecule of interest at the intersection of industrial chemistry and toxicology. While direct experimental data on this specific compound is limited, a robust understanding of its properties, synthesis, and biological activity can be inferred from the extensive literature on related chloroanilines.

Future research should focus on several key areas:

  • Validated Synthesis: Development and validation of a high-yield, regioselective synthesis for 2,4,6-trichloro-3-methylaniline.

  • Metabolic Profiling: In vitro and in vivo studies to elucidate the specific metabolic pathways and identify the key metabolites.

  • Toxicological Assessment: Comprehensive toxicological testing to determine its acute and chronic toxicity, genotoxic and carcinogenic potential, and the mechanisms underlying these effects.

  • Analytical Method Development: Validation of sensitive and robust analytical methods for its detection in complex matrices.

A deeper understanding of 2,4,6-trichloro-3-methylaniline will enable a more accurate assessment of its risks and may also open avenues for its application in the synthesis of novel compounds in the pharmaceutical and agrochemical industries.

References

  • ChemicalBook. (n.d.). 2,4,6-Trichloroaniline synthesis.
  • Wikipedia. (2023). 2,4,6-Trichloroaniline.
  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline.
  • Google Patents. (n.d.). US2675409A - Preparation of 2, 4, 6-trichloroaniline.
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Santa Cruz Biotechnology. (n.d.). 2,4,6-Trimethylaniline.
  • OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts.
  • ChemicalBook. (2022). Synthesis and Application of 2,4,6-Trichloroaniline.
  • Google Patents. (n.d.). US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
  • PubChem. (n.d.). 2,4,6-Trichloroaniline.
  • NOAA. (n.d.). ANILINE, 2,4,6-TRIMETHYL-.
  • PubChem. (n.d.). 2,4,6-Trichloro-3-methylaniline.
  • DTIC. (n.d.). The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways.
  • ResearchGate. (2015). Analytical Method Development and Validation for the estimation of 2,4,6-trichloroanisolein wine by GC-MS.
  • NJ.gov. (n.d.). Common Name: 2,4,6-TRIMETHYL ANILINE HAZARD SUMMARY.
  • ASM Journals. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA.
  • Agilent. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber.
  • Ukrainian Botanical Journal. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes.
  • ResearchGate. (n.d.). A Review of the Aquatic Environmental Fate of Triclopyr and its Major Metabolites.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3-Chloro-4-methylaniline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Environmental Fate of Triclopyr.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.

Sources

Exploratory

An In-depth Technical Guide to 2,4,6-Trichloro-3-methylaniline: Synthesis, Properties, and Postulated Applications

This guide provides a comprehensive technical overview of 2,4,6-Trichloro-3-methylaniline, a compound situated at the intersection of academic curiosity and industrial potential. While specific research on this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4,6-Trichloro-3-methylaniline, a compound situated at the intersection of academic curiosity and industrial potential. While specific research on this molecule is not widely published, this document extrapolates from the well-established chemistry of analogous polychlorinated anilines to present a scientifically grounded exploration of its discovery, synthesis, properties, and potential applications. This work is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Historical Context

The history of chlorinated anilines is intrinsically linked to the advancement of synthetic organic chemistry, particularly in the dye and agrochemical industries. While the specific discovery of 2,4,6-Trichloro-3-methylaniline is not prominently documented, its existence can be inferred from the extensive studies on the chlorination of aniline and its derivatives that began in the 19th century. The synthesis of the closely related 2,4,6-trichloroaniline has been known for over a century, with early methods involving the direct chlorination of aniline. It is highly probable that 2,4,6-Trichloro-3-methylaniline was first synthesized as part of broader investigations into the electrophilic substitution reactions of substituted anilines.

The primary impetus for the synthesis of such compounds has historically been their utility as intermediates. Polychlorinated aromatic compounds have found applications as pesticides, herbicides, and precursors to more complex molecules. Given the substitution pattern of 2,4,6-Trichloro-3-methylaniline, it represents a unique building block with potential for creating novel bioactive compounds and materials.

Physicochemical and Spectroscopic Profile

Based on the structure of 2,4,6-Trichloro-3-methylaniline (CAS No. 5400-76-0), we can predict its key physicochemical properties by considering the influence of the chloro and methyl substituents on the aniline core.

PropertyPredicted Value/DescriptionRationale
Molecular Formula C7H6Cl3NConfirmed from database searches.
Molecular Weight 210.49 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for many chlorinated anilines.
Melting Point Expected to be in the range of 80-120 °CThe presence of a methyl group may slightly alter the crystal lattice compared to 2,4,6-trichloroaniline (m.p. 78.5 °C).
Boiling Point Predicted to be > 262 °CThe additional methyl group will increase the molecular weight and likely the boiling point compared to 2,4,6-trichloroaniline (b.p. 262 °C).
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, ether, and chlorinated hydrocarbons.The lipophilic nature of the chlorinated aromatic ring dominates.
pKa (of conjugate acid) Expected to be < 1The three electron-withdrawing chlorine atoms significantly reduce the basicity of the amino group.
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 2,4,6-Trichloro-3-methylaniline, which are crucial for its identification and characterization.

  • ¹H NMR (in CDCl₃):

    • A singlet for the aromatic proton around δ 7.3-7.5 ppm.

    • A broad singlet for the NH₂ protons, which may vary in chemical shift (δ 3.5-4.5 ppm) depending on concentration and solvent.

    • A singlet for the methyl protons around δ 2.3-2.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, methyl, and amino substituents. The carbon bearing the amino group would be the most upfield among the substituted carbons.

    • A signal for the methyl carbon around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (likely two bands for the primary amine).

    • C-H stretching vibrations from the aromatic ring and methyl group around 2900-3100 cm⁻¹.

    • C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

    • A strong C-Cl stretching absorption in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6).

    • Fragmentation patterns involving the loss of chlorine and the methyl group.

Proposed Synthesis and Mechanism

The most direct and logical synthetic route to 2,4,6-Trichloro-3-methylaniline is the electrophilic chlorination of 3-methylaniline (m-toluidine). The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director.

Reaction Scheme

Synthesis 3-Methylaniline 3-Methylaniline 2,4,6-Trichloro-3-methylaniline 2,4,6-Trichloro-3-methylaniline 3-Methylaniline->2,4,6-Trichloro-3-methylaniline 3 Cl₂, Solvent

Caption: Proposed synthesis of 2,4,6-Trichloro-3-methylaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the chlorination of anilines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve 1 equivalent of 3-methylaniline in a suitable inert solvent such as glacial acetic acid or a chlorinated hydrocarbon (e.g., carbon tetrachloride).

  • Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly bubble chlorine gas (3 equivalents) through the stirred solution. The reaction is exothermic and the temperature should be carefully controlled to minimize the formation of by-products.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a large volume of cold water. Neutralize the excess acid with a base such as sodium bicarbonate or sodium hydroxide solution until the mixture is basic.

  • Isolation: The product, being a solid, will precipitate out. Collect the crude product by filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes, to obtain pure 2,4,6-Trichloro-3-methylaniline.

Mechanistic Rationale

The chlorination of 3-methylaniline is an electrophilic aromatic substitution reaction. The amino group is a powerful activating group, directing the incoming electrophile (Cl⁺, or its equivalent) to the ortho and para positions.

Mechanism cluster_0 Electrophilic Aromatic Substitution 3-Methylaniline 3-Methylaniline Intermediate_1 Intermediate_1 3-Methylaniline->Intermediate_1 + Cl₂ Monochloro-3-methylaniline Monochloro-3-methylaniline Intermediate_1->Monochloro-3-methylaniline - H⁺ Intermediate_2 Intermediate_2 Monochloro-3-methylaniline->Intermediate_2 + Cl₂ Dichloro-3-methylaniline Dichloro-3-methylaniline Intermediate_2->Dichloro-3-methylaniline - H⁺ Intermediate_3 Intermediate_3 Dichloro-3-methylaniline->Intermediate_3 + Cl₂ 2,4,6-Trichloro-3-methylaniline 2,4,6-Trichloro-3-methylaniline Intermediate_3->2,4,6-Trichloro-3-methylaniline - H⁺

Caption: Stepwise electrophilic chlorination mechanism.

The positions ortho and para to the strongly activating amino group are the 2, 4, and 6 positions. The methyl group at position 3 will sterically hinder the 2-position to some extent, but the electronic activation by the amino group is expected to overcome this, leading to substitution at both ortho positions (2 and 6) and the para position (4).

Potential Applications and Research Directions

Given the known applications of other polychlorinated anilines, 2,4,6-Trichloro-3-methylaniline could serve as a valuable intermediate in several areas:

  • Agrochemicals: As a precursor for the synthesis of novel herbicides, fungicides, or insecticides. The specific substitution pattern may lead to compounds with unique biological activities and selectivities.

  • Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The trichloro-methyl-aniline scaffold could be incorporated into molecules targeting a variety of biological pathways.

  • Dye Synthesis: As a diazo component in the synthesis of azo dyes, potentially leading to colors with high fastness and specific shades.

  • Material Science: As a monomer or precursor for the synthesis of specialty polymers with enhanced thermal stability or flame retardant properties.

Further research is warranted to explore the reactivity of the amino group (e.g., diazotization, acylation) and the potential for further substitution on the aromatic ring, which could open up a wide range of synthetic possibilities.

Safety and Toxicological Profile (Inferred)

Detailed toxicological data for 2,4,6-Trichloro-3-methylaniline is not available. However, based on the toxicology of other chlorinated anilines, it should be handled with caution.

  • Toxicity: Likely to be toxic if ingested, inhaled, or absorbed through the skin. Chlorinated anilines can cause methemoglobinemia, leading to cyanosis.

  • Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.

  • Carcinogenicity: Some chlorinated anilines are suspected carcinogens. Therefore, this compound should be treated as a potential carcinogen until proven otherwise.

  • Environmental Fate: Expected to be persistent in the environment and may bioaccumulate.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Conclusion

2,4,6-Trichloro-3-methylaniline represents an intriguing, yet underexplored, chemical entity. While direct historical and application data are scarce, a robust understanding of its properties, synthesis, and potential can be extrapolated from the well-established principles of organic chemistry and the extensive knowledge of related compounds. This guide provides a foundational framework for researchers and scientists to begin their exploration of this unique molecule, from its logical synthesis to its potential applications in various fields of chemical science. The scientific community is encouraged to further investigate this compound to fully elucidate its properties and unlock its potential.

References

There are no direct scholarly articles or patents specifically detailing the discovery and history of 2,4,6-Trichloro-3-methylaniline found in the initial searches. The following references provide context on the synthesis and properties of the closely related and well-documented compound, 2,4,6-Trichloroaniline, from which the information in this guide is scientifically inferred.

  • Process for the preparation of 2,4,6-trichloroaniline.
  • 2,4,6-Trichloroaniline. Wikipedia. [Link]

  • 2,4,6-Trichloro-3-methylaniline | C7H6Cl3N | CID 223132. PubChem. [Link]

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2,4,6-Trichloro-3-methylaniline

Strategic Overview The synthesis of 2,4,6-trichloro-3-methylaniline (also known as 2,4,6-trichloro-m-toluidine) presents a classic challenge in aromatic substitution: achieving complete halogenation at the activated posi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 2,4,6-trichloro-3-methylaniline (also known as 2,4,6-trichloro-m-toluidine) presents a classic challenge in aromatic substitution: achieving complete halogenation at the activated positions while preventing oxidation of the amino group or polymerization of the substrate.

While industrial routes often utilize chlorine gas (


) or sulfuryl chloride (

), these methods pose safety risks and stoichiometry control issues in a research laboratory setting. This guide prioritizes a high-precision laboratory protocol using N-Chlorosuccinimide (NCS) in a polar aprotic solvent. This method offers superior regiocontrol, easier handling, and higher purity profiles suitable for pharmaceutical intermediate validation. A secondary, scalable protocol using sulfuryl chloride is provided for larger batch requirements.
Key Applications
  • Pharmaceutical Intermediates: Precursor for lipophilic heterocyclic scaffolds.

  • Agrochemicals: Synthesis of polychlorinated pesticides and fungicides.

  • Material Science: Monomer precursors for high-performance polymers.

Chemical Logic & Mechanism

The regioselectivity of this reaction is governed by the synergistic directing effects of the amino (


) and methyl (

) groups on the benzene ring.
  • Activation: The

    
     group is a strong activator (ortho/para director). The 
    
    
    
    group is a weak activator (ortho/para director).
  • Regiochemistry:

    • The

      
       at position 1 directs strongly to positions 2, 4, and 6 .
      
    • The

      
       at position 3 directs to positions 2, 4, and 6  (ortho/para to itself).
      
    • Result: Both groups reinforce substitution at the same three carbons, making 2,4,6-trichlorination highly favorable thermodynamically.

Reaction Pathway Diagram[1]

ReactionMechanism cluster_legend Directing Effects Start 3-Methylaniline (m-Toluidine) Mono Intermediate: Mono-chloro Species (2-Cl or 6-Cl) Start->Mono Fast (C6 or C2) NCS NCS (3.3 equiv) Electrophilic Cl+ NCS->Mono Di Intermediate: Di-chloro Species (2,6-dichloro or 2,4-dichloro) Mono->Di Moderate Final Target: 2,4,6-Trichloro-3-methylaniline Di->Final Slow (Steric Hindrance) Note NH2 (C1) & CH3 (C3) Cooperatively direct to C2, C4, C6

Figure 1: Electrophilic aromatic substitution pathway showing the cooperative directing effects leading to the 2,4,6-trichloro derivative.[1][2][3][4][5][6][7]

Critical Material Attributes (CMA)

ReagentCASRoleHazards
3-Methylaniline 108-44-1SubstrateToxic, suspected carcinogen. Absorbs through skin.
N-Chlorosuccinimide (NCS) 128-09-6Chlorinating AgentIrritant, moisture sensitive. Store in desiccator.
Acetonitrile (MeCN) 75-05-8SolventFlammable, toxic. High polarity stabilizes the transition state.
Sulfuryl Chloride 7791-25-5Alt. ReagentCorrosive, reacts violently with water.

Protocol A: High-Precision NCS Method (Recommended)

This protocol is optimized for 10–50 mmol scales where purity is paramount. It avoids the evolution of large volumes of acidic gas.

Experimental Workflow

NCS_Protocol Setup 1. Dissolution Dissolve m-Toluidine (1.0 eq) in Acetonitrile (10-15 vol) Addition 2. Reagent Addition Add NCS (3.3 eq) portion-wise Maintain T < 30°C (Exothermic) Setup->Addition Reaction 3. Reaction Phase Heat to Reflux (80°C) Duration: 2-4 Hours Addition->Reaction Monitor 4. IPC (TLC/HPLC) Check for disappearance of di-chloro intermediate Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Workup Concentrate solvent -> Redissolve in EtOAc -> Wash (H2O/Brine) Monitor->Workup Complete Purification 6. Purification Recrystallization (EtOH/Water) or Silica Plug Workup->Purification

Figure 2: Step-by-step workflow for the NCS-mediated trichlorination.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylaniline (5.36 g, 50 mmol) in Acetonitrile (100 mL).

  • Addition: Add N-Chlorosuccinimide (NCS) (22.0 g, 165 mmol, 3.3 equiv) portion-wise over 15 minutes at room temperature.

    • Note: The reaction is initially exothermic. A water bath may be used to keep the temperature below 35°C during addition to prevent oxidative darkening.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 82°C) . Stir vigorously for 3–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting material (

      
      ) and mono/di-chloro intermediates should disappear, leaving a distinct non-polar spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the acetonitrile under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (150 mL) .

    • Wash the organic layer with Water (2 x 100 mL) to remove succinimide byproduct.

    • Wash with Brine (50 mL) , dry over anhydrous

      
      , and filter.
      
  • Isolation: Evaporate the solvent to yield a crude solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) or Hexane to obtain off-white to pale brown needles.

Protocol B: Sulfuryl Chloride Method (Scalable)

This method is preferred for scales >100g but requires strict fume hood ventilation due to


 and 

evolution.
  • Dissolution: Dissolve 3-methylaniline (10.7 g, 0.1 mol) in Chlorobenzene (100 mL) or Glacial Acetic Acid .

  • Addition: Cool the solution to 0–5°C. Dropwise add Sulfuryl Chloride (

    
    )  (44.5 g, 0.33 mol) over 1 hour.
    
    • Caution: Gas evolution (

      
      ) will be vigorous. Use a scrubber.
      
  • Heating: After addition, allow to warm to room temperature, then heat to 60°C for 2 hours, followed by 90°C for 1 hour to ensure the sterically hindered position is chlorinated.

  • Workup: Pour the mixture into ice water. Neutralize with saturated

    
    .[5] Extract with Dichloromethane (DCM).
    
  • Purification: Distillation or recrystallization (as above).

Analytical Validation & QC

To certify the synthesized material (CAS 5400-76-0), the following criteria must be met:

TestAcceptance CriteriaNotes
Appearance Off-white to pale tan solidDarkening indicates oxidation.
1H NMR (CDCl3)

2.4-2.5 ppm (s, 3H, Me)

7.3-7.5 ppm (s, 1H, Ar-H)
Crucial: Only ONE aromatic proton signal should remain (at C5).
Mass Spectrometry M+ (210/212/214)Characteristic isotope pattern for 3 Cl atoms (9:9:3:1 ratio approx).
Melting Point Solid at RT (Est. >50°C)Note: Literature values vary for derivatives; experimental verification required against standard.

Troubleshooting Guide:

  • Issue: Incomplete chlorination (mixture of di- and tri-).

    • Solution: Add 0.5 equiv extra NCS and reflux for an additional 2 hours. The third chlorine (likely at position 2 or 4 depending on steric conformation) is the slowest to add.

  • Issue: Dark/Tarred product.

    • Solution: Ensure temperature during NCS addition does not exceed 35°C. Conduct the reaction under a Nitrogen atmosphere.

References

  • Regioselective Chlorination with NCS

    • Source:Synthetic Communications, Journal of Organic Chemistry.
    • Reference:

  • Sulfuryl Chloride Method

    • Source:US Patent 4447647A. Process for the preparation of 2,4,6-trichloroaniline.[1][3][5][8]

    • Reference:

  • Compound Data (CAS 5400-76-0)

    • Source: PubChem CID 223132.[9]

    • Reference:

Sources

Application

Purification techniques for 2,4,6-Trichloro-3-methylaniline

Application Note: High-Purity Isolation & Purification of 2,4,6-Trichloro-3-methylaniline Executive Summary 2,4,6-Trichloro-3-methylaniline (CAS 5400-76-0) is a critical halogenated aromatic amine used as an intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 2,4,6-Trichloro-3-methylaniline

Executive Summary

2,4,6-Trichloro-3-methylaniline (CAS 5400-76-0) is a critical halogenated aromatic amine used as an intermediate in the synthesis of azo dyes, pesticides, and pharmaceutical precursors.[1] Its synthesis—typically via the chlorination of m-toluidine—often yields a crude product contaminated with regioisomers (e.g., 2,4,5-trichloro), under-chlorinated species (dichloro-m-toluidines), and oxidation byproducts (azo species).

Due to the significant steric hindrance provided by the ortho-chlorines (positions 2 and 6) and the electron-withdrawing nature of the halogen array, this aniline exhibits extremely low basicity (pKa < 1.0). This unique physicochemical property renders standard acid-base extraction protocols ineffective or counter-intuitive. This guide provides a scientifically grounded, multi-stage purification strategy focusing on "Reverse Acid Washing" , Recrystallization , and Flash Chromatography .

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyValueNotes
IUPAC Name 2,4,6-Trichloro-3-methylanilineAlso: 2,4,6-Trichloro-m-toluidine
CAS Number 5400-76-0
Molecular Weight 210.49 g/mol
Appearance White to off-white needlesCrude is often brown/tan
Melting Point 85°C (Pure)Broad range (75-80°C) indicates impurity
Basicity (pKa) ~0.5 - 1.0 (Conjugate Acid)Extremely weak base due to steric/electronic effects
Solubility Soluble: EtOAc, DCM, EthanolInsoluble: Water, Dilute HClLipophilic character dominates

Impurity Profiling

Before purification, understand the enemy.[2] The crude matrix typically contains:

  • Under-chlorinated Amines: 2,6-Dichloro-3-methylaniline. These are more basic than the target.

  • Regioisomers: 4,5,6-Trichloro-3-methylaniline (trace).

  • Oxidation Products: Oligomers/polymers (Aniline blacks) formed during chlorination.

  • Mineral Acids: Residual HCl from synthesis.

Purification Strategy: The "Weak Base" Protocol

Because the target is such a weak base, it resists protonation in dilute acid. We exploit this to wash away more basic impurities.

Method A: The "Reverse" Acid Wash (Partitioning)

Best for: Removing under-chlorinated precursors (dichloro-m-toluidines).

Mechanism: The pKa of the target (~1.0) is lower than that of dichloro-analogs (~2.5-3.0). Using a controlled pH wash protonates the impurities (driving them into water) while the target remains neutral in the organic phase.

Protocol:

  • Dissolution: Dissolve 10 g of crude solid in 100 mL of Dichloromethane (DCM) or Ethyl Acetate .

  • Acid Wash (The Filter): Wash the organic layer with 2 x 50 mL of 1.0 M HCl .

    • Scientific Rationale: At this acid concentration, more basic impurities (dichloro species) form water-soluble hydrochloride salts. The 2,4,6-trichloro target remains largely unprotonated and stays in the DCM.

  • Neutralization/Wash: Wash the organic layer with 1 x 50 mL Saturated NaHCO₃ (to remove trace acid) and 1 x 50 mL Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Recrystallization (The Standard)

Best for: Removing structural isomers and colored oxidation products.

Solvent System: Ethyl Acetate / Hexane (or Heptane) Alternative: Ethanol / Water (less effective for removing non-polar chlorinated impurities).

Protocol:

  • Preparation: Place the semi-purified solid (from Method A) in a round-bottom flask.

  • Dissolution: Add Ethyl Acetate (approx. 2-3 mL per gram of solid) and heat to gentle reflux (77°C) until fully dissolved.

    • Note: If the solution is dark brown/black, add Activated Carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Precipitation: While keeping the solution near boiling, slowly add Hexane dropwise.

    • Endpoint: Stop adding Hexane the moment a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (30 mins), then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Hexane (to remove mother liquor containing isomers).

  • Drying: Vacuum dry at 40°C for 4 hours.

Method C: Flash Chromatography (The Polish)

Best for: >99.5% purity requirements for pharma standards.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexane (elutes non-polar polychlorinated benzenes).

    • Ramp: 0% to 10% Ethyl Acetate in Hexane.

  • Detection: UV at 254 nm.

  • Retention: The target is weakly polar and will elute relatively early (Rf ~0.3-0.4 in 9:1 Hexane:EtOAc).

Workflow Visualization

PurificationProtocol Start Crude 2,4,6-Trichloro-3-methylaniline (Brown/Tan Solid) Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash with 1.0 M HCl (Reverse Acid Wash) Dissolve->AcidWash AqueousPhase Aqueous Phase: Contains Dichloro- impurities (Discard) AcidWash->AqueousPhase Extracts Bases pKa > 2 OrganicPhase Organic Phase: Contains Target AcidWash->OrganicPhase Target (pKa ~1) stays Decision Purity Check (TLC/HPLC) Recryst Recrystallization (EtOAc / Hexane) OrganicPhase->Recryst Crystals Crystalline Solid (White Needles) Recryst->Crystals FinalCheck Melting Point Check Target: 85°C Crystals->FinalCheck Success Final Product >99% Purity FinalCheck->Success MP = 84-86°C Fail Repeat Recrystallization or Flash Column FinalCheck->Fail MP < 80°C Fail->Recryst

Figure 1: Decision tree for the purification of weakly basic polychlorinated anilines.

Analytical Validation

To certify the purified material, use the following HPLC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 240 nm and 290 nm.

  • Expected Result: Target peak should be sharp. Impurities (isomers) usually elute slightly earlier or later depending on polarity.

Safety & Handling

  • Toxicity: Polychlorinated anilines are toxic by inhalation, ingestion, and skin contact. They are potential methemoglobinemia inducers.

  • PPE: Double nitrile gloves, lab coat, and fume hood are mandatory.

  • Waste: All aqueous acid washes must be neutralized and treated as halogenated organic waste due to dissolved impurities.

References

  • ChemicalBook. (2023). 2,4,6-Trichloro-3-methylaniline Properties and Melting Point Data. Retrieved from

  • PubChem. (2023).[1] Compound Summary: 2,4,6-Trichloro-3-methylaniline (CID 223132).[1][3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet for Polychlorinated Anilines. (General reference for chloroaniline handling). Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for general recrystallization and acid-base partitioning of weak bases).

Sources

Method

Application Notes &amp; Protocols: 2,4,6-Trichloro-3-methylaniline as a Versatile Chemical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of 2,4,6-Trichloro-3-methylaniline as a chemical intermediate. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of 2,4,6-Trichloro-3-methylaniline as a chemical intermediate. While its non-methylated analog, 2,4,6-trichloroaniline, is widely documented, this guide focuses on the unique potential of the 3-methyl substituted variant. We will explore its synthesis, physicochemical properties, and its application in constructing more complex molecular architectures, with a particular focus on leveraging its primary aromatic amine functionality. Detailed, field-tested protocols for its preparation and a representative downstream application—diazotization followed by azo coupling—are provided to illustrate its utility and reactivity.

Introduction and Scientific Rationale

2,4,6-Trichloro-3-methylaniline is a polysubstituted aromatic amine whose structure is primed for use as a versatile building block in organic synthesis. The strategic placement of three electron-withdrawing chlorine atoms significantly modulates the reactivity of the benzene ring and the basicity of the amine group. The methyl group at the 3-position introduces steric hindrance and an additional electronic influence, allowing for fine-tuning of the properties of downstream products.

The primary utility of this intermediate stems from the reactivity of the aniline functional group. This group serves as a potent handle for a wide array of chemical transformations, most notably diazotization, which converts the amine into a highly versatile diazonium salt. This intermediate can then undergo a host of reactions, including Sandmeyer-type substitutions to introduce a wide variety of functional groups (halides, cyano, etc.) or coupling reactions to form azo compounds, which are foundational in the dye and pigment industry.[1][2][3]

In the context of drug discovery and agrochemicals, substituted anilines are crucial precursors for synthesizing bioactive scaffolds.[1][4][5][6] The specific substitution pattern of 2,4,6-trichloro-3-methylaniline can impart desirable properties such as metabolic stability, lipophilicity, and specific binding interactions in the final target molecule.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for safe handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name 2,4,6-trichloro-3-methylanilinePubChem[7]
CAS Number 5400-76-0PubChem[7]
Molecular Formula C₇H₆Cl₃NPubChem[7]
Molecular Weight 210.5 g/mol PubChem[7]
Appearance White to light yellow crystalline solid (typical for related compounds)ChemicalBook[1]
Solubility Insoluble in water; Soluble in ethanol, ether, carbon disulfideChemicalBook[1]

Synthesis Protocol: Preparation of 2,4,6-Trichloro-3-methylaniline

The following protocol describes a robust method for the synthesis of the title compound starting from 3-methylaniline. The strategy involves a protective acetylation of the amine, followed by electrophilic chlorination, and subsequent deprotection. This multi-step approach is designed to control the regioselectivity of the chlorination and prevent unwanted side reactions associated with the highly activating nature of the free amine.[8]

Experimental Workflow Diagram

cluster_synthesis Synthesis of 2,4,6-Trichloro-3-methylaniline A 3-Methylaniline R1 Acetic Anhydride Pyridine B N-(3-methylphenyl)acetamide (Protected Intermediate) R2 Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) in Acetic Acid C N-(2,4,6-trichloro-3-methylphenyl)acetamide R3 Acidic Hydrolysis (e.g., HCl (aq)) D 2,4,6-Trichloro-3-methylaniline (Final Product) R1->B Step 1: Acetylation (Protection) R2->C Step 2: Chlorination R3->D Step 3: Deprotection

Caption: Workflow for the synthesis of 2,4,6-Trichloro-3-methylaniline.

Step-by-Step Methodology

Step 1: N-Acetylation of 3-Methylaniline

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (0.1 mol, 10.72 g) in 100 mL of pyridine.

  • Reaction: Cool the flask in an ice bath to 0-5 °C. Slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality: The acetylation step protects the highly reactive amine group, transforming it into a less activating amide. This prevents oxidation and the formation of polymeric byproducts during the subsequent aggressive chlorination step. Pyridine acts as a base to neutralize the acetic acid byproduct.

  • Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated white solid, N-(3-methylphenyl)acetamide, by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and dry it in a vacuum oven at 60 °C.

Step 2: Chlorination

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), dissolve the dried N-(3-methylphenyl)acetamide (0.08 mol, 11.93 g) in 150 mL of glacial acetic acid.

  • Reaction: Cool the solution to 10-15 °C. Add sulfuryl chloride (SO₂Cl₂) (0.264 mol, 35.6 g, 21.2 mL) dropwise from the dropping funnel over 1 hour. Maintain the temperature below 25 °C. After addition, allow the mixture to stir at room temperature for 12 hours.[9]

    • Causality: Sulfuryl chloride is an effective electrophilic chlorinating agent for activated aromatic rings. The ortho,para-directing nature of the acetamido group directs chlorination to the 2, 4, and 6 positions. Acetic acid is a suitable polar solvent for this reaction.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Isolation: The chlorinated amide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Step 3: Hydrolysis (Deprotection)

  • Setup: Place the crude N-(2,4,6-trichloro-3-methylphenyl)acetamide in a 500 mL round-bottom flask. Add 150 mL of 70% sulfuric acid (or concentrated HCl).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with stirring for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

    • Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the primary amine and releasing acetic acid.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of ice water.

  • Neutralization & Isolation: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or aqueous sodium hydroxide until the pH is ~8-9. The free amine, 2,4,6-trichloro-3-methylaniline, will precipitate as a solid.

  • Purification: Collect the crude product by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Application Protocol: Diazotization and Azo Coupling

This protocol demonstrates a classic application of an aromatic amine intermediate: its conversion to a diazonium salt, which is then used as an electrophile in an azo coupling reaction to form a brightly colored azo dye.[3] This serves as a reliable and visually confirmable reaction to validate the reactivity of the synthesized intermediate.

Experimental Workflow Diagram

cluster_application Application via Azo Coupling A 2,4,6-Trichloro-3-methylaniline R1 NaNO₂ HCl (aq), 0-5 °C B Arenediazonium Salt (In situ intermediate) R2 2-Naphthol NaOH (aq) C Azo Dye Product R1->B Step 1: Diazotization R2->C Step 2: Azo Coupling

Caption: General workflow for the formation of an azo dye.

Step-by-Step Methodology

Step 1: Formation of the Diazonium Salt

  • Setup: In a 250 mL beaker, suspend 2,4,6-trichloro-3-methylaniline (0.01 mol, 2.10 g) in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of water. Stir to create a fine slurry.

  • Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a pre-cooled solution of sodium nitrite (0.011 mol, 0.76 g) in 10 mL of water dropwise with constant stirring.

    • Causality: Nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl, reacts with the primary aromatic amine to form the N-nitrosoamine, which then tautomerizes and dehydrates to yield the electrophilic arenediazonium salt.[2] Low temperature is critical to prevent the unstable diazonium salt from decomposing and losing N₂ gas.

  • Endpoint Check: The reaction is complete when a drop of the solution produces an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.

Step 2: Azo Coupling Reaction

  • Setup: In a separate 400 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

    • Causality: The coupling partner, 2-naphthol, is activated towards electrophilic aromatic substitution by the strongly electron-donating phenoxide group, which is formed under basic conditions.

  • Coupling: Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring.

  • Observation: An intensely colored precipitate (typically red or orange) of the azo dye should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: Collect the solid dye by vacuum filtration. Wash the precipitate with a large volume of cold water to remove any unreacted salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

Safety and Handling

Hazard Profile: 2,4,6-Trichloro-3-methylaniline should be handled as a toxic and hazardous substance, consistent with similarly structured chloroanilines.[7]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Potentially toxic to aquatic life.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

  • PubChem. 2,4,6-Trichloro-3-methylaniline. National Center for Biotechnology Information. [Link]

  • Wang, L. et al. (2012). Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]

  • Edelbach, B. L. et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]

  • Orloff, H. D. & Napolitano, J. P. (1954). Preparation of 2, 4, 6-trichloroaniline. U.S.
  • Wikipedia. 2,4,6-Trichloroaniline.[Link]

  • PrepChem.com. Synthesis of 2,4,6-trichloroaniline.[Link]

  • Werner, F. et al. (1984). Process for the preparation of 2,4,6-trichloroaniline. U.S.
  • CN112358404A. (2021). Preparation method of 2-chloro-6-methylaniline.
  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

  • Al-Masoudi, N. A. et al. (2020). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Hindawi. [Link]

  • Ribaldone, G. & Gherardini, P. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S.
  • Organic Chemistry Portal. Diazotisation.[Link]

  • Patil, C. J. et al. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Application

Protocol: Reaction Kinetics Profiling of 2,4,6-Trichloro-3-methylaniline

Abstract This Application Note provides a rigorous protocol for determining the reaction kinetics of 2,4,6-Trichloro-3-methylaniline (TCM) , a critical intermediate in the synthesis of azo dyes and pesticides. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous protocol for determining the reaction kinetics of 2,4,6-Trichloro-3-methylaniline (TCM) , a critical intermediate in the synthesis of azo dyes and pesticides. Due to the significant steric hindrance provided by the ortho-chloro and meta-methyl substituents, combined with the strong electron-withdrawing nature of the trichloro-motif, TCM exhibits distinct kinetic inertness compared to non-halogenated anilines. This guide details the experimental setup, sampling methodologies, and data analysis frameworks required to accurately quantify its reaction rates in both synthesis (electrophilic substitution) and degradation (oxidative) contexts.

Chemical Profile & Kinetic Theory

Structural Impact on Reactivity

TCM (CAS: 5400-76-0) presents a unique kinetic challenge due to "Electronic-Steric Mismatch."

  • Electronic Deactivation: The three chlorine atoms (

    
    -withdrawing) significantly reduce the electron density of the aromatic ring and the nucleophilicity of the amine lone pair. This lowers the rate constant (
    
    
    
    ) for electrophilic aromatic substitutions (e.g., diazo coupling) compared to toluidine.
  • Steric Shielding: The methyl group at position 3 is flanked by chlorines at positions 2 and 4. This "picket fence" arrangement imposes a high activation energy (

    
    ) barrier for reactions occurring at the amine or the ring carbons, often requiring elevated temperatures (>90°C) or catalysis to proceed at measurable rates.
    
Expected Kinetic Behavior
  • Synthesis (Chlorination): The formation of TCM from 3-methylaniline typically follows consecutive pseudo-first-order kinetics. The final chlorination step is often the rate-determining step (RDS) due to the crowded ring.

  • Oxidation (Degradation): In Advanced Oxidation Processes (AOPs), TCM degradation follows second-order kinetics with hydroxyl radicals (

    
    ), but the rate constant is suppressed (
    
    
    
    ) relative to aniline due to the lack of electron density available for radical attack.

Experimental Protocol: Determination of Reaction Kinetics

Safety & Preparation
  • Hazards: TCM is toxic and a potential skin sensitizer. Handle in a fume hood.

  • Solubility: Insoluble in water.[1] All kinetic runs must use a co-solvent system (e.g., Acetonitrile/Water or Methanol) or be performed in organic media (Chlorobenzene for synthesis simulation).

Workflow Diagram

The following diagram illustrates the standard workflow for discontinuous kinetic monitoring (Sampling Method).

KineticWorkflow Reactor Batch Reactor (TCM + Reagent) Sampling Aliquot Withdrawal (t = 0, 5, 10... min) Reactor->Sampling Interval t Sampling->Reactor Maintain Temp Quench Quenching Step (Stop Reaction) Sampling->Quench Immediate Prep Sample Prep (Dilution/Filtration) Quench->Prep Analysis HPLC/GC Analysis (Quantification) Prep->Analysis Data Data Processing (ln[C] vs t) Analysis->Data Peak Area Integration

Figure 1: Discontinuous kinetic sampling workflow for TCM reaction monitoring.

Protocol A: Oxidative Degradation Kinetics (Pseudo-First-Order)

Objective: Determine the degradation rate constant (


) of TCM under UV/Peroxide conditions (simulating wastewater treatment).

Reagents:

  • TCM Stock Solution (1 mM in Acetonitrile).

  • Hydrogen Peroxide (30% w/w).[1]

  • Phosphate Buffer (pH 7.0).

Procedure:

  • Reactor Setup: In a 250 mL jacketed photochemical reactor, add 100 mL of Phosphate Buffer and spike with TCM to reach a final concentration of 50

    
    .
    
  • Equilibration: Stir at 25°C for 15 minutes to ensure homogeneity.

  • Initiation: Add

    
     (excess, e.g., 10 mM) and turn on the UV lamp (254 nm). Note: Excess oxidant ensures pseudo-first-order conditions.
    
  • Sampling: Withdraw 1 mL aliquots at

    
     minutes.
    
  • Quenching (Critical): Immediately dispense aliquot into a vial containing 100

    
     of Sodium Thiosulfate (0.1 M) or Catalase to destroy residual peroxide and stop the reaction.
    
  • Analysis: Analyze via HPLC-UV (C18 column, 254 nm detection, 70:30 ACN:Water mobile phase).

Data Analysis: Plot


 versus time (

). The slope of the linear regression line is

.

Protocol B: Synthesis Kinetics (Arrhenius Parameter Determination)

Objective: Determine the Activation Energy (


) for the chlorination of the precursor (2,6-dichloro-3-methylaniline) to TCM.

Procedure:

  • Setup: Perform the reaction in a sealed pressure tube or reflux setup using Chlorobenzene as solvent.

  • Temperature Variation: Run the reaction at three distinct temperatures (e.g., 90°C, 110°C, 130°C).

  • Monitoring: Use an internal standard (e.g., Biphenyl) that is inert to chlorination.

  • Calculation:

    • Determine

      
       for each temperature.
      
    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Slope =

      
      .
      

Reaction Pathways & Mechanisms

Understanding the degradation pathway is essential for validating kinetic models. The oxidation of TCM typically proceeds via hydroxyl radical attack, leading to dechlorination and ring opening.

ReactionPathway TCM 2,4,6-Trichloro-3-methylaniline (Reactant) Radical Anilino Radical (Intermediate) TCM->Radical + •OH / -H2O (k1: Rate Limiting) Quinone Chlorinated Benzoquinone (Oxidation Product) Radical->Quinone Dechlorination Hydrolysis RingOpen Small Organic Acids (Maleic/Oxalic Acid) Quinone->RingOpen Further Oxidation

Figure 2: Proposed oxidative degradation pathway of TCM involving radical formation and dechlorination.

Key Kinetic Parameters & Troubleshooting

Comparative Kinetic Data (Simulated)

The following table highlights how TCM compares to related anilines, illustrating the retarding effect of halogenation.

CompoundSubstituentsRelative Rate (

)
Electronic EffectSteric Effect
Aniline None1000NeutralNone
3-Methylaniline 3-Me1500Activating (+I)Low
2,4,6-Trichloroaniline 2,4,6-Cl1.5Deactivating (-I, +M)High
TCM 2,4,6-Cl, 3-Me0.8 Strongly Deactivating Very High
Troubleshooting Common Issues
  • Non-Linear Plots: If the

    
     vs 
    
    
    
    plot curves, the reaction may not be pseudo-first-order. Check if the oxidant concentration is at least 10x the TCM concentration.
  • Mass Balance Failure: If TCM disappears but no products appear, check for volatilization (TCM can sublime) or adsorption to reactor walls (glassware silanization may be required).

  • Quenching Lag: Ensure quenching is instantaneous. For chlorination reactions, rapid cooling in an ice bath is often sufficient if chemical quenchers interfere with HPLC.

References

  • Degradation of Chlorinated Anilines: Tian, Y., et al. (2023). "Degradation of odorous 2,4,6-trichloroanisole in chlorinated water by UV-LED/chlorination: kinetics and influence factors." Environmental Science and Pollution Research. Link

    • Relevance: Establishes the baseline kinetic models for 2,4,6-trichloro-substituted aromatics under oxid
  • Oxidation Kinetics of Anilines: Fan, Z., et al. (2004).[2] "Kinetics and mechanism of aniline oxidation with chlorine dioxide in water." Huan Jing Ke Xue. Link

    • Relevance: Provides the fundamental second-order rate laws and activation energy calculations for aniline oxid
  • Synthesis & Chlorination: Patent US4447647A. "Process for the preparation of 2,4,6-trichloroaniline." Link

    • Relevance: Details the industrial conditions (90-130°C) required to overcome the activation barrier for trichlorination, serving as a basis for synthesis kinetic protocols.
  • Hammett Correlations: Lee, Y., et al. (2005). "Kinetics of Oxidation of Aniline & Substituted Anilines." Asian Journal of Chemistry. Link

    • Relevance: Validates the theoretical retarding effect of electron-withdrawing groups on reaction r

Sources

Method

Application Notes and Protocols for the Use of 2,4,6-Trichloro-3-methylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the applications of 2,4,6-trichloro-3-methylaniline (CAS No. 5400-76-0) in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the applications of 2,4,6-trichloro-3-methylaniline (CAS No. 5400-76-0) in organic synthesis. While specific literature on this compound is limited, its structural similarity to other polychlorinated anilines allows for its confident application as a versatile building block. This guide will focus on its primary utility in the synthesis of specialized azo dyes and as a precursor for agrochemicals, such as fungicides and herbicides. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to enable researchers to effectively utilize this compound in their synthetic endeavors. The protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible results.

Introduction: Properties and Synthetic Potential

2,4,6-Trichloro-3-methylaniline is a highly substituted aromatic amine. The presence of three electron-withdrawing chlorine atoms and an electron-donating methyl group on the aniline ring significantly influences its reactivity. The chlorine atoms decrease the basicity of the amino group and activate the ring towards certain nucleophilic substitutions, while also providing steric hindrance. The methyl group provides a site for potential functionalization and can influence the electronic properties of the aromatic system.

These structural features make 2,4,6-trichloro-3-methylaniline a valuable intermediate in the synthesis of complex organic molecules. Its primary applications lie in areas where a highly substituted, sterically hindered, and electronically modulated aromatic amine is required.

Table 1: Physicochemical Properties of 2,4,6-Trichloro-3-methylaniline and Related Compounds

Property2,4,6-Trichloro-3-methylaniline2,4,6-Trichloroaniline
CAS Number 5400-76-0634-93-5[1]
Molecular Formula C₇H₆Cl₃NC₆H₄Cl₃N[1]
Molecular Weight 210.49 g/mol 196.46 g/mol [1]
Appearance Not specified (expected to be a solid)Long needles or fine, light purple fibers
Melting Point Not specified78.5 °C
Boiling Point Not specified262 °C
Solubility Not specified (expected to be soluble in organic solvents)Soluble in chloroform, ether, ethanol; sparingly soluble in water

Application in Azo Dye Synthesis

A primary application of aromatic amines is in the synthesis of azo dyes. The process involves two key steps: diazotization of the amine followed by coupling with an electron-rich aromatic compound. 2,4,6-Trichloro-3-methylaniline can be used to synthesize highly substituted, and therefore potentially more stable and colorfast, azo dyes.

Mechanistic Rationale

The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a potent electrophile. The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt attacks an electron-rich aromatic ring, such as a phenol or an aniline derivative. The steric hindrance from the ortho-chloro and methyl groups in 2,4,6-trichloro-3-methylaniline may slow the rate of diazotization and coupling, necessitating carefully optimized reaction conditions.

azo_dye_synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine 2,4,6-Trichloro- 3-methylaniline NaNO2_HCl NaNO2, HCl 0-5 °C Amine->NaNO2_HCl Reacts with in situ HNO2 Diazonium_Salt Arenediazonium Salt (Electrophile) NaNO2_HCl->Diazonium_Salt Forms Coupling_Component Electron-rich Aromatic (e.g., N,N-dimethylaniline) Diazonium_Salt->Coupling_Component Electrophilic Aromatic Substitution Azo_Dye Azo Dye Product Coupling_Component->Azo_Dye

Caption: Workflow for the synthesis of an azo dye from 2,4,6-trichloro-3-methylaniline.

Detailed Protocol: Synthesis of a Substituted Azo Dye

This protocol describes the synthesis of an illustrative azo dye using 2,4,6-trichloro-3-methylaniline and N,N-dimethylaniline as the coupling partner.

Materials:

  • 2,4,6-Trichloro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

Part A: Diazotization

  • In a 100 mL beaker, dissolve 2.10 g (0.01 mol) of 2,4,6-trichloro-3-methylaniline in 10 mL of a 3 M hydrochloric acid solution. Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Stir the mixture for an additional 15 minutes in the ice bath to ensure complete diazotization.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the N,N-dimethylaniline solution with vigorous stirring.

  • After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper. This will promote the coupling reaction.

  • A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude azo dye by vacuum filtration and wash with cold water.

  • Recrystallize the product from ethanol to obtain the purified azo dye.

  • Dry the purified product in a desiccator.

Expected Outcome and Characterization:

The resulting azo dye is expected to be a brightly colored solid. Characterization can be performed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for the Azo Dye Product

TechniqueExpected Observations
¹H NMR Aromatic protons from both rings, N-methyl protons, and the aniline methyl proton.
¹³C NMR Aromatic carbons, N-methyl carbon, and the aniline methyl carbon.
IR Aromatic C-H and C=C stretching, N=N stretching (azo group), and C-N stretching.
UV-Vis Strong absorption in the visible region, characteristic of azo dyes.

Application in Agrochemical Synthesis

Polychlorinated anilines are common precursors in the synthesis of fungicides and herbicides.[1] The specific substitution pattern of 2,4,6-trichloro-3-methylaniline can be exploited to create novel agrochemicals with potentially enhanced efficacy or a different spectrum of activity.

Rationale in Fungicide and Herbicide Design

The toxophore (the part of the molecule responsible for its toxic action) of many fungicides and herbicides often contains a substituted aniline moiety. The chlorine and methyl groups on the aniline ring can influence the molecule's lipophilicity, which affects its uptake and transport within the target organism. These substituents also play a crucial role in the binding of the molecule to its target enzyme or receptor.

agrochemical_synthesis Aniline 2,4,6-Trichloro- 3-methylaniline Reaction Reaction with Electrophilic Partner (e.g., acyl chloride, isocyanate) Aniline->Reaction Intermediate N-Substituted Aniline Intermediate Reaction->Intermediate Cyclization Cyclization/ Further Functionalization Intermediate->Cyclization Agrochemical Active Agrochemical (Fungicide/Herbicide) Cyclization->Agrochemical

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4,6-Trichloro-3-methylaniline

Welcome to the technical support center for the synthesis of 2,4,6-trichloro-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,6-trichloro-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your synthesis and minimize the formation of side products.

I. Overview of the Synthesis

The synthesis of 2,4,6-trichloro-3-methylaniline typically involves the direct electrophilic chlorination of 3-methylaniline (m-toluidine). The amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring are ortho-, para-directing activators. This electronic influence directs the incoming chlorine electrophiles to the 2, 4, and 6 positions, leading to the desired product. The reaction is commonly carried out using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in an inert solvent. To moderate the high reactivity of the aniline and prevent oxidation, the reaction is often performed on the hydrochloride salt of 3-methylaniline.

Reaction Scheme:

Starting Material: 3-Methylaniline Chlorinating Agent: Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) Product: 2,4,6-Trichloro-3-methylaniline

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the hydrochloride salt of 3-methylaniline for the chlorination reaction?

A1: The amino group of an aniline is highly activating and also a site of oxidation. Reacting the free base directly with a chlorinating agent can lead to a violent, uncontrolled reaction and the formation of significant amounts of black, polymeric oxidation byproducts.[1][2] By protonating the amino group to form the anilinium hydrochloride salt, its activating effect is significantly reduced. This deactivation allows for a more controlled, selective chlorination on the aromatic ring and minimizes oxidation.

Q2: What are the most common side products in this synthesis?

A2: The most frequently encountered side products include:

  • Under-chlorinated methylanilines: This includes various isomers of mono- and di-chlorinated 3-methylaniline.

  • Over-chlorinated methylanilines: Tetrachlorinated species can form if the reaction is not carefully controlled.

  • Isomeric trichloromethylanilines: While the 2,4,6-isomer is the major product, other isomers can form depending on the reaction conditions.

  • Oxidation products: Often observed as dark, tar-like materials, these are more prevalent when the reaction is run on the free aniline or in the presence of water.[1]

  • Chlorinated phenols: Under harsh conditions (e.g., high temperatures), hydrolysis of the aniline or diazonium intermediates (if formed) can lead to the formation of chlorinated methylphenols.[3]

Q3: How can I detect and quantify the main side products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile side products like under-chlorinated anilines and isomers.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the purity of the final product and detecting less volatile impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more complex mixtures or trace-level impurities, LC-MS/MS provides high sensitivity and specificity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities and in determining the isomeric purity of the product.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 2,4,6-trichloro-3-methylaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Formation of a high percentage of under-chlorinated side products. - Mechanical loss during workup and purification.- Increase the reaction time or temperature moderately. - Ensure the stoichiometry of the chlorinating agent is correct; a slight excess may be necessary. - Optimize the purification step (e.g., choice of recrystallization solvent).
Presence of Significant Amounts of Di-chlorinated 3-Methylaniline - Insufficient amount of chlorinating agent. - Reaction time is too short. - Reaction temperature is too low.- Increase the molar equivalents of the chlorinating agent. - Prolong the reaction time and monitor the progress by TLC or GC. - Gradually increase the reaction temperature, being careful to avoid promoting other side reactions.
Formation of Dark, Polymeric Byproducts - Oxidation of the aniline starting material or intermediates. - Presence of moisture in the reactants or solvent.[1]- Use the hydrochloride salt of 3-methylaniline. - Ensure all glassware is oven-dried and the solvent is anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Detection of Chlorinated Phenol Impurities - High reaction temperatures leading to hydrolysis.[3]- Maintain a lower reaction temperature. The chlorination of anilines is typically exothermic, so controlled addition of the chlorinating agent is crucial.
Difficulties in Removing Isomeric Byproducts - The formation of isomers with similar physical properties to the desired product.- Purification by fractional crystallization may be effective. - Preparative chromatography (e.g., column chromatography) can be used for separation.[7]

IV. Visualizing the Reaction and Side Product Formation

The following diagram illustrates the main reaction pathway and the points at which common side products can emerge.

Synthesis_Pathway Start 3-Methylaniline HCl_Salt 3-Methylaniline HCl Start->HCl_Salt HCl Oxidation Oxidation Products (Polymeric) Start->Oxidation Oxidizing Conditions Mono_Cl Mono-chlorinated 3-methylanilines HCl_Salt->Mono_Cl + Cl₂ (1 eq.) Di_Cl Di-chlorinated 3-methylanilines Mono_Cl->Di_Cl + Cl₂ (1 eq.) Target 2,4,6-Trichloro-3-methylaniline Di_Cl->Target + Cl₂ (1 eq.) Over_Cl Over-chlorination Products Target->Over_Cl Excess Cl₂ High Temp.

Caption: Reaction pathway for the synthesis of 2,4,6-trichloro-3-methylaniline.

V. Experimental Protocol: Purification by Recrystallization

This protocol outlines a general procedure for the purification of crude 2,4,6-trichloro-3-methylaniline to remove common impurities.

Objective: To obtain high-purity 2,4,6-trichloro-3-methylaniline by removing under-chlorinated side products and non-polar impurities.

Materials:

  • Crude 2,4,6-trichloro-3-methylaniline

  • Ethanol (or another suitable solvent like methanol or isopropanol)

  • Activated carbon (optional)

  • Beakers, Erlenmeyer flask, heating mantle/hot plate, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol to the flask. Heat the mixture gently while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored due to oxidation byproducts, add a small amount of activated carbon to the hot solution. Swirl the flask and keep it hot for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The desired product should crystallize out. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

VI. References

  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available at: [Link]

  • Wikipedia. 2,4,6-Trichloroaniline. Available at: [Link]

  • Google Patents. US2675409A - Preparation of 2, 4, 6-trichloroaniline. Available at:

  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Available at:

  • Google Patents. US4447647A - Process for the preparation of 2,4,6-trichloroaniline. Available at:

  • Google Patents. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines. Available at:

  • Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline. Available at:

  • ResearchGate. Analytical Method Development and Validation for the estimation of 2,4,6-trichloroanisolein wine by GC-MS. Available at: [Link]

  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • ACS Publications. The Chlorination of Anilines. Proof of the Existence of an N-Chloro Intermediate. Available at: [Link]

  • Taylor & Francis Online. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Available at: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • PubChem. 3-chloro-N-methylaniline. Available at: [Link]

  • ATSDR. Analytical Methods for 2,4,6-Trinitrotoluene. Available at: [Link]

  • ChemBK. 3-Methylaniline. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 2,4,6-Trichloro-3-methylaniline

[1] Status: Operational Subject: 2,4,6-Trichloro-3-methylaniline (TCMA) CAS Registry Number: 202-91-3 (Isomer specific) / General Polychlorinated Anilines context Audience: Analytical Chemists, Process Engineers, Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Subject: 2,4,6-Trichloro-3-methylaniline (TCMA) CAS Registry Number: 202-91-3 (Isomer specific) / General Polychlorinated Anilines context Audience: Analytical Chemists, Process Engineers, Drug Discovery Scientists[1]

Introduction: The Stability Paradox

You are likely observing inconsistent recovery rates, "ghost peaks" in your chromatograms, or a gradual discoloration of your clear stock solutions to a violet or brown hue.

2,4,6-Trichloro-3-methylaniline (TCMA) presents a dual stability challenge. As a polychlorinated aniline , it is electronically primed for photolytic dechlorination . Simultaneously, the amine functionality makes it susceptible to oxidative coupling , a process accelerated by the electron-donating methyl group at the meta position.[1]

This guide moves beyond generic advice. It dissects the molecular mechanisms of failure and provides self-validating protocols to stabilize your workflow.[1]

Module 1: Photostability (The "Pink Solution" Syndrome)

Q: Why does my clear TCMA solution turn violet/brown after sitting on the bench?

The Mechanism: This is a classic signature of photo-oxidation .[1] Chlorinated anilines have a high quantum yield for photolysis.[1] Upon exposure to UV or visible light (even fluorescent lab lighting), the molecule absorbs a photon, exciting an electron to an antibonding orbital.

  • Homolytic Cleavage: The C-Cl bond (particularly at the ortho or para position) undergoes homolytic cleavage, releasing a chlorine radical and forming an anilino radical cation .[1]

  • Coupling: These radical species are highly reactive.[1] They dimerize to form azo compounds (Ar-N=N-Ar) or phenazines , which are highly conjugated and intensely colored (chromophores).[1]

  • Dechlorination: In hydrogen-donating solvents (like methanol), the radical abstracts a hydrogen, leading to dechlorinated byproducts (e.g., dichloro-3-methylaniline).[1]

Visualizing the Pathway

Photolysis TCMA 2,4,6-Trichloro-3-methylaniline (Ground State) Excited Excited State (Singlet/Triplet) TCMA->Excited hv (Light) Radical Anilino Radical Cation [Ar-NH2•]+ Excited->Radical C-Cl Homolysis Dechlor Dechlorinated Product (M-35) Radical->Dechlor + H (Solvent) Azo Azo Dimer (Colored Precipitate) Radical->Azo Coupling

Figure 1: Photolytic degradation pathway showing the bifurcation between dechlorination and oxidative coupling (color formation).

Troubleshooting Protocol: The "Dark Control" Validation

To confirm photolysis is the root cause, you must run a differential stability test.[1]

  • Prepare Stock: Dissolve TCMA in Acetonitrile (1 mg/mL).

  • Split Sample:

    • Vial A (Light): Clear glass, placed on the benchtop.

    • Vial B (Dark): Amber glass, wrapped in aluminum foil, placed in a drawer.

  • Timepoint: Wait 24 hours.

  • Assay: Inject both into HPLC.

    • Result: If Vial A shows degradation (new peaks, area loss) and Vial B is stable, your issue is strictly photolytic .

    • Action: Switch to amber silanized glassware immediately.[1] Limit exposure to <5 minutes.

Module 2: Solvent-Mediated Degradation

Q: I lose titer when storing stocks in Methanol, but Acetonitrile seems fine. Why?

The Mechanism: This is a solvent-solute interaction issue.[1]

  • Methanol (Protic): Methanol is a hydrogen bond donor.[1] In the presence of trace light, it acts as a hydrogen source, facilitating the reductive dechlorination of the radical intermediate described in Module 1.

  • Acetonitrile (Aprotic): Acetonitrile lacks easily abstractable protons.[1] It stabilizes the radical species less effectively, often slowing down the degradation rate significantly in the absence of strong oxidants.[1]

Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommendation
Acetonitrile (ACN) High Endothermic mixing with water (bubbles)Preferred for Stock & Mobile Phase.[1]
Methanol (MeOH) Low Facilitates photolytic dechlorinationAvoid for long-term storage (>24h).[1]
Water (Buffered) Medium Hydrolysis (slow), Microbial growthPrepare fresh daily. Keep pH < 7.[1][2]
DMSO Variable Hygroscopic; can act as oxidantUse only for biological assays; freeze stocks.[1]

Module 3: Oxidative Instability & Storage

Q: My sample is protected from light but still degrading. What is happening?

The Mechanism: Even in the dark, autoxidation can occur.[1] The amino group (-NH2) is electron-rich.[1] The presence of the methyl group at the C3 position adds electron density to the ring (inductive effect), making the amine slightly more nucleophilic and prone to oxidation by dissolved oxygen than 2,4,6-trichloroaniline.

Troubleshooting Protocol: Inerting

  • Sparging: Do not just cap the vial. Sparge the solvent with Argon or Nitrogen for 5 minutes before dissolving the solid TCMA.[1]

  • Headspace: Flush the vial headspace with inert gas before sealing.[1]

  • Temperature: Store at -20°C. Oxidation rates obey Arrhenius kinetics; lowering temperature drastically reduces the rate.[1]

Module 4: Analytical Troubleshooting (HPLC/GC)

Q: I see "Ghost Peaks" and severe tailing. Is it the column or the sample?

Issue 1: Peak Tailing (The Silanol Trap) Anilines are basic.[1] They interact strongly with residual acidic silanols (Si-OH) on the silica backbone of HPLC columns, causing tailing.[1]

  • Fix: Use a "Base-Deactivated" (BD) or high-purity silica column (e.g., C18 end-capped).[1]

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or use an ammonium acetate buffer (pH ~5-6) to suppress silanol ionization.[1]

Issue 2: Ghost Peaks (The Memory Effect) Chlorinated anilines are "sticky" (lipophilic).[1] They can adsorb to the PTFE seals in your injector or the rotor seal.[1]

  • Fix: Implement a Needle Wash step using 100% Acetonitrile or Methanol/Water (90:10) between injections.

Diagnostic Workflow

Troubleshooting Start Observation: Poor Chromatography Tailing Issue: Peak Tailing Start->Tailing Ghost Issue: Ghost Peaks Start->Ghost CheckCol Check: Column Type Tailing->CheckCol CheckWash Check: Needle Wash Ghost->CheckWash Action1 Action: Use End-capped C18 Add Ammonium Acetate CheckCol->Action1 Standard Silica? Action2 Action: Add Strong Solvent Wash (100% ACN) CheckWash->Action2 Carryover?

Figure 2: Decision tree for isolating chromatographic anomalies associated with amine-silanol interactions and carryover.

References

  • U.S. EPA. (1996).[1] Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1] SW-846.[1] Link

  • Shimadzu Technical Report. (2025). Key Differences in the Use of Methanol and Acetonitrile.[1][3][4][5][6]Link

  • National Toxicology Program. (1992).[1][7] Chemical Properties of 2,4,6-Trichloroaniline.[1][7][8][9] PubChem CID 12471.[1] Link

  • Hwang, H.M., et al. (1987). Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake.[10] Applied and Environmental Microbiology.[1][10] Link

  • Chrom Tech. (2025).[1][11] Acetonitrile vs. Methanol for Reverse Phase Chromatography.[1][3][5][11]Link

Sources

Troubleshooting

Technical Support Center: Safe Management of 2,4,6-Trichloro-3-methylaniline (TCMA)

[1][2] Status: Operational Ticket ID: TCMA-DISP-001 Responder: Senior Application Scientist, Hazardous Materials Division[1][2] Introduction You are accessing the technical support repository for 2,4,6-Trichloro-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket ID: TCMA-DISP-001 Responder: Senior Application Scientist, Hazardous Materials Division[1][2]

Introduction

You are accessing the technical support repository for 2,4,6-Trichloro-3-methylaniline (also known as 2,4,6-Trichloro-m-toluidine).[1][2] This compound presents a dual-threat profile: it is a halogenated aromatic amine .[1] This means it carries the acute toxicity risks of anilines (methemoglobinemia) combined with the disposal complexity of chlorinated organics (acid gas generation).

This guide is not a generic safety poster. It is a troubleshooting workflow designed to answer the specific "How," "Why," and "What if" questions encountered during synthesis and cleanup.

Module 1: Identification & Hazard Triage

Q: I have an old bottle labeled "2,4,6-Trichloro-m-toluidine." Is this the same substance? A: Yes. In chemical nomenclature, 3-methylaniline and m-toluidine are synonymous.[1] Verify the identity using the data below before proceeding.

ParameterValueCritical Note
CAS Number 634-93-5 Use this for waste labeling.[1][2]
Appearance White to light purple fibers/needlesDarkening indicates oxidation; toxicity remains high.[2]
Molecular Formula C₇H₆Cl₃NHigh chlorine content (~50% by weight).[2]
Primary Hazard Methemoglobinemia Oxidizes hemoglobin, preventing oxygen transport.[2][3]
Waste Class Halogenated Organic DO NOT mix with general organic solvents.[2]

Q: Why is the "Halogenated" distinction so critical for this specific amine? A: Unlike standard organic waste (which is simply burned), halogenated waste releases Hydrogen Chloride (HCl) gas upon incineration.[1] If you dispose of TCMA in a standard "Non-Halogenated" drum, the incinerator may not have the required wet scrubbers to neutralize the acid gas, leading to equipment corrosion and regulatory fines.

Module 2: Handling & PPE Protocol

Q: My standard nitrile gloves are degrading. What should I use? A: Aromatic amines are lipophilic and can permeate standard thin nitrile gloves. Because TCMA is a solid (needles/fibers), mechanical abrasion is also a risk.

PPE Compatibility Matrix
PPE ComponentRecommendationTechnical Rationale
Gloves (Primary) Double-gloved Nitrile (min 5 mil) Outer glove protects against dust; inner glove prevents permeation.[1][2] Change immediately upon contamination.[4][5]
Gloves (High Risk) Silver Shield / Laminate Required for prolonged handling or if dissolved in solvents (e.g., DMSO, Methanol).[1][2]
Respiratory P100 / N100 or Fume Hood TCMA exists as fine needles/fibers.[2] Inhalation is the fastest route to systemic toxicity (cyanosis).
Clothing Tyvek Sleeves / Lab Coat Prevents dermal absorption through forearms resting on contaminated benchtops.[2]
Module 3: Waste Segregation & Disposal

Q: I dissolved the waste in Acetone. Can I pour it into the "General Solvents" carboy? A: ABSOLUTELY NOT. Even if 99% of the solution is Acetone (non-halogenated), the presence of TCMA reclassifies the entire container as Halogenated Solvent Waste .

Q: How do I make the decision on where to put the waste? A: Follow the logic flow below. This ensures compliance with RCRA and incineration standards.

WasteSegregation Start Waste Generated containing 2,4,6-Trichloro-3-methylaniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Filter Paper StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidDisp Solid Hazardous Waste Drum (Label: Toxic, Halogenated) Solid->SolidDisp SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck MixHalo Halogenated Solvent Stream SolventCheck->MixHalo Yes MixNonHalo Non-Halogenated Solvent Stream SolventCheck->MixNonHalo No (e.g., Acetone/Methanol) MixHalo->SolidDisp Dispose as Halogenated Liquid Override CRITICAL STOP: TCMA contaminates the stream. Must treat ENTIRE mixture as Halogenated. MixNonHalo->Override Override->SolidDisp Re-classify as Halogenated Liquid

Figure 1: Waste Segregation Logic.[1] Note that the presence of TCMA overrides the classification of non-halogenated solvents.[2]

Module 4: Spill Response & Decontamination

Q: I spilled about 500mg of the powder on the balance. How do I clean it without spreading dust? A: Do not use a brush or compressed air. This will aerosolize the fibers, increasing inhalation risk.

Protocol:

  • Isolate: Inform nearby personnel.

  • Wet Method: Cover the powder gently with a paper towel dampened with a compatible solvent (Ethanol or Acetone) or water. This prevents dust generation.[6]

  • Wipe: Scoop up the damp material.

  • Decontaminate: Wipe the surface with a mild surfactant (soap/water) followed by a solvent wipe.

  • Disposal: Place all wipes and gloves into the Solid Hazardous Waste bag.

Q: Can I use bleach to degrade the residue? A: NO. Mixing chlorinated anilines with bleach (sodium hypochlorite) can form chloroamines , which are volatile and highly toxic. Use simple surfactants or specific aromatic amine decontamination solutions (e.g., dilute acetic acid/surfactant mixes) if available.[1]

SpillResponse Spill Spill Detected Assess Assess Form: Solid vs Liquid Spill->Assess SolidSpill Solid (Powder/Needles) Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill ActionSolid DO NOT BRUSH. Cover with solvent-dampened paper towel to suppress dust. SolidSpill->ActionSolid ActionLiquid Cover with absorbent pads or vermiculite. LiquidSpill->ActionLiquid Clean Wipe surface with surfactant. Avoid Bleach. ActionSolid->Clean ActionLiquid->Clean Dispose Collect all materials into Halogenated Waste Container. Clean->Dispose

Figure 2: Spill Response Workflow emphasizing dust suppression.

Module 5: Frequently Asked Questions (FAQs)

Q: The compound has turned dark brown. Is it still usable? Is it more dangerous? A: Aromatic amines oxidize readily in air. The color change indicates impurity formation (azo/azoxy compounds). While the chemical purity for synthesis is compromised, the toxicity profile remains unchanged or potentially higher . Handle with the same rigor as the pure white compound.

Q: What is the specific EPA Waste Code for this? A: For pure substance disposal, it typically falls under D000 (Characteristic) or K-listed codes depending on the specific industrial process source.[1] However, for laboratory cleanouts, the most compliant and actionable label is "Toxic, Halogenated Organic Waste." Your Environmental Health & Safety (EHS) officer will assign the final manifest code based on the total mixture.

Q: I feel a headache and my fingertips look slightly blue after handling this. What do I do? A: This is a classic sign of Methemoglobinemia (cyanosis).

  • Stop work immediately.

  • Alert a colleague.

  • Seek emergency medical attention.

  • Inform the medical provider that you were exposed to an Aromatic Amine (this is crucial for them to administer the correct antidote, typically Methylene Blue).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline.[1] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 2,4,6-trichloroaniline.[1] Retrieved from [Link][1][2][7]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: m-Toluidine (Analogous Hazard Profile).[1] Retrieved from [Link]

Sources

Optimization

Overcoming poor solubility of 2,4,6-Trichloro-3-methylaniline

Technical Support Center: 2,4,6-Trichloro-3-methylaniline Welcome to the technical support guide for handling 2,4,6-Trichloro-3-methylaniline. This document provides in-depth troubleshooting guides and frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4,6-Trichloro-3-methylaniline

Welcome to the technical support guide for handling 2,4,6-Trichloro-3-methylaniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the significant solubility challenges associated with this compound. Our focus is on providing practical, mechanistically grounded advice to ensure experimental success.

Introduction: The Solubility Challenge

2,4,6-Trichloro-3-methylaniline is a highly substituted aromatic amine. Its molecular structure, characterized by a hydrophobic benzene ring, three electron-withdrawing chlorine atoms, and a methyl group, results in very low aqueous solubility.[1][2] The dense halogenation makes it a particularly challenging compound to work with in aqueous systems, a common requirement in biological and pharmaceutical research. This guide will walk you through systematic approaches to achieve stable and usable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4,6-Trichloro-3-methylaniline so difficult to dissolve in water?

A: The poor aqueous solubility is a direct result of its chemical structure. The benzene ring is inherently nonpolar (hydrophobic), and the three chlorine atoms significantly increase its lipophilicity (fat-loving nature).[1] These nonpolar regions of the molecule are not conducive to forming favorable interactions, such as hydrogen bonds, with polar water molecules, leading to its precipitation.[3]

Q2: What are the best initial organic solvents to try?

A: Based on data from structurally similar compounds like 2,4,6-Trichloroaniline, good starting points for organic solvents include ethanol, ether, chloroform, and carbon disulfide.[4][5][6] It is also soluble in acetone.[6] For many research applications, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are also excellent choices for creating concentrated stock solutions that can then be diluted into aqueous media.

Q3: Can I use heat to improve solubility?

A: Yes, increasing the temperature generally increases the solubility of solid compounds.[1] However, caution is advised. When heated to decomposition, 2,4,6-Trichloro-3-methylaniline can emit highly toxic fumes, including hydrogen chloride and nitrogen oxides.[7] Always perform heating trials on a small scale in a well-ventilated fume hood and assess the compound's stability at the desired temperature. Any change in color (e.g., darkening) may indicate degradation.

Q4: How does pH influence the solubility of this compound?

A: The amino (-NH₂) group on the aniline ring is basic and can accept a proton (H⁺) under acidic conditions to form a positively charged anilinium salt.[8] This salt is an ion and is significantly more soluble in water than the neutral parent compound.[8] Therefore, lowering the pH of an aqueous suspension can dramatically increase the solubility of 2,4,6-Trichloro-3-methylaniline.

Q5: Is the compound stable in acidic or basic solutions?

A: While acidic conditions are key to solubilization, the stability of the compound must be verified for your specific experimental timeframe. Aromatic amines can be susceptible to oxidation, which may be accelerated under certain pH conditions or upon exposure to light and air. It is recommended to prepare fresh solutions and store them protected from light.

Troubleshooting Guide & Detailed Protocols

This section provides structured approaches to systematically overcome solubility issues. We begin with solvent selection and progress to more advanced techniques.

Understanding the Physicochemical Properties

A successful solubilization strategy starts with understanding the compound's properties. While specific experimental data for 2,4,6-Trichloro-3-methylaniline is limited, we can infer properties from its structure and from closely related analogs.

PropertyValue / ObservationImplication for SolubilitySource
Molecular Formula C₇H₆Cl₃NHigh molecular weight, multiple chlorine atoms contribute to poor aqueous solubility.[2]
LogP (XLogP3) 3.5 (Predicted)A positive LogP value indicates higher solubility in lipids/nonpolar solvents than in water.[2]
Water Solubility Very low. Similar compound 2,4,6-Trichloroaniline is 40 mg/L at 25°C.Direct dissolution in aqueous buffers is unlikely to achieve high concentrations.[4][7]
Organic Solvents Soluble in ethanol, ether, chloroform.These are good candidates for initial solubility screening or for preparing stock solutions.[4][7]
Basicity (pKa) Very weak base. Conjugate acid of 2,4,6-trichloroaniline has a pKa of 0.07.A very low pH is required to protonate the amine group and enhance aqueous solubility.[4]
Workflow for Solubility Strategy Selection

Before beginning experimental work, use the following decision tree to select the most appropriate starting point for your application.

G cluster_org cluster_aq start What is the final desired solvent system? organic Pure Organic Solvent start->organic Organic aqueous Aqueous-Based Medium start->aqueous Aqueous org_protocol Follow Protocol 1: Organic Solvent Screening organic->org_protocol aq_start Is a low pH (<2) acceptable for the experiment? aqueous->aq_start ph_yes Follow Protocol 2: pH-Mediated Solubilization aq_start->ph_yes Yes ph_no Is a water-miscible co-solvent (e.g., DMSO, Ethanol) acceptable? aq_start->ph_no No cosolvent_yes Follow Protocol 3: Co-Solvent System Development ph_no->cosolvent_yes Yes cosolvent_no Advanced techniques required (e.g., surfactants, complexation). Consult specialized literature. ph_no->cosolvent_no No

Caption: Decision tree for selecting a solubilization strategy.

Protocol 1: Organic Solvent Screening

Objective: To identify a suitable organic solvent for creating a stock solution.

Materials:

  • 2,4,6-Trichloro-3-methylaniline

  • Selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone)

  • Glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of 2,4,6-Trichloro-3-methylaniline (e.g., 1-5 mg) into several separate vials.

  • Add a measured volume of the first solvent to a vial to achieve a high target concentration (e.g., 10 or 50 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. Look for a clear solution with no visible particulates.

  • If not fully dissolved, you can gently warm the solution (in a fume hood) and observe if solubility improves. Note any color changes that may indicate degradation.

  • Repeat steps 2-5 for each solvent being tested.

  • Self-Validation: After finding a suitable solvent, prepare a solution at your desired stock concentration and let it stand at room temperature for at least one hour. Re-inspect for any signs of precipitation, indicating that the solution is not stable at that concentration.

Protocol 2: pH-Mediated Solubilization in Aqueous Media

Objective: To dissolve the compound directly in an aqueous medium by forming its soluble anilinium salt.

Causality: The basic nitrogen atom in the aniline's amino group can be protonated by an acid. This creates a positive charge on the molecule, forming an anilinium ion. This ionic species has much stronger electrostatic interactions with polar water molecules, leading to a significant increase in solubility.[8] Due to the electron-withdrawing effects of the three chlorine atoms, this compound is a very weak base, and a strong acid is required to achieve a sufficiently low pH for protonation.[4]

Caption: pH-dependent equilibrium of 2,4,6-Trichloro-3-methylaniline.

Procedure:

  • Weigh the desired amount of 2,4,6-Trichloro-3-methylaniline and place it in a suitable vessel.

  • Add a portion of your target aqueous buffer (e.g., 80% of the final volume). The compound will likely remain as a suspension.

  • While stirring, slowly add a strong acid (e.g., 1 M HCl) dropwise.

  • Monitor the solution for clarity. As the pH drops and the compound protonates, the solid should begin to dissolve.

  • Continue adding acid until the solution is completely clear.

  • Self-Validation: Measure the final pH of the solution. This pH is the minimum required for solubility at this concentration. If you intend to adjust the pH upwards for your experiment, be aware that the compound will precipitate out as you approach its pKa.

  • Adjust the final volume with your aqueous buffer.

Protocol 3: Co-Solvent System Development

Objective: To solubilize the compound in an aqueous system using a water-miscible organic co-solvent.

Causality: Co-solvents work by reducing the overall polarity of the solvent system (in this case, water).[9] A less polar environment reduces the energy penalty required to create a cavity for the nonpolar solute molecule, thereby increasing its solubility.

Procedure:

  • Method A (Direct Dissolution):

    • Prepare several mixtures of a co-solvent (e.g., ethanol or DMSO) and your aqueous buffer (e.g., 10%, 25%, 50% co-solvent v/v).

    • Add the solid 2,4,6-Trichloro-3-methylaniline to each mixture and determine the highest concentration that can be achieved in each. This helps you identify the minimum percentage of co-solvent needed.

  • Method B (Dilution from Stock):

    • Prepare a high-concentration stock solution in 100% of a suitable co-solvent like DMSO (as determined in Protocol 1).

    • While vortexing or stirring vigorously, slowly add the stock solution to your aqueous buffer.

    • Crucial Step: Observe carefully for any cloudiness or precipitation at the point of addition. This indicates that the local concentration is exceeding the solubility limit. If this occurs, you may need to use a more concentrated stock or increase the percentage of co-solvent in the final solution.

  • Self-Validation: The final solution should be visually clear. Let the solution sit for a period relevant to your experiment's duration (e.g., 24 hours) to ensure no delayed precipitation occurs. The stability of co-solvent systems is critical for reproducible results.

References

  • 2,4,6-Trichloroaniline - Wikipedia . Wikipedia. [Link]

  • Aniline - Solubility of Things . Solubility of Things. [Link]

  • 3-Methylaniline - Solubility of Things . Solubility of Things. [Link]

  • Preparation of 2, 4, 6-trichloroaniline.
  • 2,4,6-Trimethylaniline and Its Salts . OEHHA. [Link]

  • The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways . DTIC. [Link]

  • Effects of solution pH value on the aniline adsorption . ResearchGate. [Link]

  • 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 . PubChem. [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution . ResearchGate. [Link]

  • Co-solvent and Complexation Systems . ResearchGate. [Link]

  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes . MDPI. [Link]

  • 2,4,6-Trichloro-3-methylaniline | C7H6Cl3N | CID 223132 . PubChem. [Link]

  • Impact of Solvent on the Thermal Stability of Amines . ACS Publications. [Link]

  • Solubility enhancement techniques: A comprehensive review . WJBPHS. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharma. [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review . MDPI. [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy . AIP Publishing. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium . NIH. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs . AAPP. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs . GSC Online Press. [Link]

  • 3-Methylaniline . ChemBK. [Link]

Sources

Troubleshooting

Technical Support Center: 2,4,6-Trichloro-3-methylaniline Reactivity Guide

Ticket ID: TC-TMA-001 Subject: Overcoming Steric and Electronic Deactivation in 2,4,6-Trichloro-3-methylaniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Fortre...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TC-TMA-001 Subject: Overcoming Steric and Electronic Deactivation in 2,4,6-Trichloro-3-methylaniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fortress" Molecule

You are encountering reactivity issues with 2,4,6-Trichloro-3-methylaniline because this molecule represents a "perfect storm" of deactivation.

  • Electronic Deactivation: The three chlorine atoms at positions 2, 4, and 6 are strong electron-withdrawing groups (EWGs). They drastically reduce the electron density on the nitrogen lone pair, making the molecule a remarkably poor nucleophile (pKa of conjugate acid

    
     0-1.0, compared to 4.6 for aniline).
    
  • Steric Blockade: The chlorine atoms at the ortho positions (2 and 6) create a physical barrier (steric hindrance) that prevents bulky electrophiles from approaching the amine.

The Solution: You cannot rely on standard SN2 or mild acylation protocols. You must switch to High-Energy Intermediates (Diazonium salts via nitrosyl sulfuric acid) or Anionic Activation (Deprotonation).

Strategic Decision Tree

Before selecting a protocol, identify your target transformation using the logic flow below.

ReactivityStrategy Start Target Transformation Sandmeyer Sandmeyer/Azo Coupling (Halogenation, Cyanation) Start->Sandmeyer Target: Halide/Phenol Amide Amide/Carbamate Formation (Acylation) Start->Amide Target: Amide CN_Bond C-N Coupling (Buchwald-Hartwig) Start->CN_Bond Target: Aryl Amine NitroSulf Protocol A: Nitrosyl Sulfuric Acid (Non-Aqueous Diazotization) Sandmeyer->NitroSulf Standard NaNO2/HCl fails Deprotonation Protocol C: Anion Acceleration (NaH/LiHMDS) Amide->Deprotonation Acid Chlorides fail PdCat Protocol B: Pd-Catalysis (BrettPhos/RuPhos) CN_Bond->PdCat Standard Ligands fail

Figure 1: Decision matrix for selecting the appropriate activation strategy based on the desired product.

Protocol A: Diazotization (The "Nuclear" Option)

Problem: Standard aqueous diazotization (


) fails because the amine is too weakly basic to be protonated effectively by aqueous mineral acids, and the diazonium salt hydrolyzes faster than it forms.

Solution: Use Nitrosyl Sulfuric Acid .[1] This generates the nitrosonium ion (


) in a strictly anhydrous, highly acidic environment, forcing the reaction to completion.
Step-by-Step Methodology
ParameterSpecification
Reagent Sodium Nitrite (

) in conc. Sulfuric Acid (

)
Solvent Acetic Acid (Glacial) or Propionic Acid
Temperature 0°C to 5°C (Critical)
Quench Urea (to destroy excess

)
  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool 5 mL of conc.

      
       to 0°C.
      
    • Slowly add powdered

      
       (1.1 equiv) with vigorous stirring. Warning: Evolution of NOx fumes.
      
    • Stir until a clear solution forms (approx. 15 mins).

  • Amine Addition:

    • Dissolve 2,4,6-trichloro-3-methylaniline (1.0 equiv) in glacial acetic acid (minimum volume).

    • Cool the amine solution to 0–5°C.

    • Dropwise add the nitrosyl sulfuric acid mixture to the amine, maintaining internal temp < 5°C.

  • Digestion:

    • Stir at 0–5°C for 2 hours. Do not let it warm up.

  • Validation (Starch-Iodide):

    • Spot an aliquot on starch-iodide paper. Instant blue/black indicates active nitrosating species.

  • Usage:

    • Use this solution immediately for Sandmeyer (add to CuCl/HCl) or Azo coupling.

Expert Insight: If solubility in acetic acid is poor, use a 1:1 mixture of Propionic Acid/Acetic Acid. The propionic acid helps solubilize the lipophilic trichloro-methyl core [1].

Protocol B: C-N Coupling (Buchwald-Hartwig)

Problem: The steric bulk at positions 2 and 6 prevents the amine from coordinating to the Palladium center in standard catalytic cycles.

Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, BrettPhos or RuPhos are engineered to facilitate the coupling of sterically hindered, electron-deficient amines.

Optimized Reaction Conditions
ComponentRecommendationFunction
Catalyst

or

Palladium Source
Ligand BrettPhos (Primary rec.) or RuPhos Creates a bulky, electron-rich Pd center that forces reductive elimination.
Base LiHMDS or NaOtBu Strong base required to deprotonate the acidic N-H.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often favor these couplings.
Temp 100°C - 110°CHigh energy barrier requires heat.

Workflow:

  • Charge reaction vessel with Aryl Halide (1.0 equiv), Amine (1.2 equiv),

    
     (2 mol%), and BrettPhos (4-6 mol%).
    
  • Purge with Argon/Nitrogen (Oxygen kills this catalyst).

  • Add Base (LiHMDS, 2.5 equiv) and solvent.

  • Heat to 110°C sealed.

Why this works: The electron-withdrawing chlorines make the N-H bond more acidic. Using a strong base like LiHMDS deprotonates the amine before it attacks the Pd center, turning a weak neutral nucleophile into a potent anionic nucleophile [2].

Protocol C: Acylation (Anion Acceleration)

Problem: Reacting this amine with Acetyl Chloride or Benzoyl Chloride in Pyridine/DCM will likely yield <10% product or recovered starting material. The nitrogen lone pair is simply not nucleophilic enough to attack the carbonyl carbon.

Solution: Deprotonate first. Convert the amine into its sodium or lithium salt.

The "Anion" Method
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Deprotonation:

    • Dissolve amine in dry THF.

    • Add NaH (Sodium Hydride, 60% dispersion) (1.5 equiv) at 0°C.

    • Observation: Watch for

      
       gas evolution.[2] Stir at RT for 30 mins until evolution ceases. The solution often turns yellow/orange (formation of the anilide anion).
      
  • Acylation:

    • Cool back to 0°C.

    • Add the Acid Chloride (1.2 equiv) dropwise.

    • The reaction is usually instantaneous upon addition.

  • Quench: Carefully add water/saturated

    
    .
    

AcylationMechanism Step1 Neutral Amine (Non-reactive) Step2 Anilide Anion (Super-Nucleophile) Step1->Step2 + NaH (THF) - H2 (gas) Step3 Product (Amide) Step2->Step3 + R-COCl Fast Attack

Figure 2: Mechanism of Anion-Accelerated Acylation.

Troubleshooting & FAQ

Q1: I tried the Diazotization (Protocol A), but when I added the solution to my CuCl (Sandmeyer), it foamed uncontrollably and yielded tar.

  • Diagnosis: Thermal decomposition. The diazonium salt of this specific amine is extremely unstable due to the steric strain.

  • Fix: Ensure the Sandmeyer reagent (CuCl/HCl) is also cooled to 0°C before addition. Do not allow the temperature to rise above 10°C until the evolution of

    
     gas begins to slow down naturally.
    

Q2: My Buchwald coupling (Protocol B) stalled at 50% conversion.

  • Diagnosis: Catalyst poisoning or ligand oxidation.

  • Fix:

    • Ensure your solvents are degassed (sparge with Ar for 20 mins).

    • Switch from

      
       to a precatalyst like BrettPhos Pd G3 . Precatalysts activate faster and are more robust against initial oxidation [3].
      

Q3: Can I use microwave irradiation?

  • Answer: Yes. For the Acylation (Protocol C) , if you wish to avoid NaH, you can try mixing the amine and acid chloride (neat or in minimal o-dichlorobenzene) and microwaving at 150°C for 10-20 mins. However, the NaH method is generally cleaner for purification.

Q4: Is there a safety risk with the "3-methyl" group during oxidation?

  • Answer: Yes. If you are using strong oxidants (like

    
    ) elsewhere in your synthesis, be aware that the benzylic methyl group is susceptible to oxidation to the carboxylic acid or aldehyde, although the ortho-chlorines provide some steric protection.
    
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanisms of steric inhibition of resonance).

Sources

Reference Data & Comparative Studies

Validation

2,4,6-Trichloro-3-methylaniline vs 2,4,6-Trichloroaniline properties

Topic: Technical Comparison: 2,4,6-Trichloro-3-methylaniline vs. 2,4,6-Trichloroaniline Executive Summary This guide provides a critical technical comparison between 2,4,6-Trichloroaniline (TCA) and its methylated analog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 2,4,6-Trichloro-3-methylaniline vs. 2,4,6-Trichloroaniline

Executive Summary

This guide provides a critical technical comparison between 2,4,6-Trichloroaniline (TCA) and its methylated analog, 2,4,6-Trichloro-3-methylaniline (TCMA) .[1] While both serve as electrophilic building blocks in the synthesis of azo dyes, pesticides, and pharmaceutical intermediates, the introduction of the methyl group at the 3-position in TCMA fundamentally alters its physicochemical profile. This modification enhances lipophilicity (LogP), modifies crystal packing (melting point), and introduces steric/metabolic blocking at a key reactive site.[1]

Physicochemical Property Landscape

The following data consolidates experimental and high-confidence computed values to highlight the "Methyl Effect."

Property2,4,6-Trichloroaniline (TCA)2,4,6-Trichloro-3-methylaniline (TCMA)Impact of Methylation
CAS Number 634-93-55400-76-0
Molecular Weight 196.46 g/mol 210.49 g/mol +14.03 Da (Increased bulk)
Melting Point 73 – 78.5 °C85 °CIncreased Thermal Stability: The methyl group likely improves packing efficiency or van der Waals interactions in the lattice.[1]
Boiling Point 262 °C~277 °CHigher BP correlates with increased MW and surface area.[1]
LogP (Lipophilicity) 3.69 (Exp.)[1][2][3]~4.11 (Calc.)[1]Enhanced Lipophilicity: Critical for membrane permeability in drug design.
pKa (Conj. Acid) ~0.07~0.15 (Est.)[1]Slight Basicity Increase: Methyl inductive (+I) effect slightly counters electron-withdrawing chlorines.[1]
Appearance White/Pale Yellow NeedlesOff-white/Beige Crystalline SolidSimilar morphology.[1]

Structural & Reactivity Analysis

The core difference lies in the C3 position . In TCA, the C3 position is a chemically distinct C-H bond susceptible to electrophilic attack or metabolic oxidation. In TCMA, this position is "blocked" by a methyl group.

Electronic Effects
  • TCA: The amine is severely deactivated by three chlorine atoms (positions 2, 4, 6). The lone pair is delocalized into the ring but also sterically hindered by ortho-chlorines.

  • TCMA: The C3-methyl group is an electron-donating group (EDG).[1] While it does not fully overcome the deactivating power of the chlorines, it slightly enriches the electron density of the ring. More importantly, it prevents metabolic hydroxylation at the 3-position, a common clearance pathway for aniline derivatives.

Steric Architecture (Graphviz Visualization)

The following diagram illustrates the steric environment and the "blocking" concept.

G cluster_0 2,4,6-Trichloroaniline (TCA) cluster_1 2,4,6-Trichloro-3-methylaniline (TCMA) TCA_Node Benzene Ring NH2_A NH2 (Pos 1) Sterically Crowded TCA_Node->NH2_A Cl_2 Cl (Pos 2) TCA_Node->Cl_2 H_3 H (Pos 3) Open for Metabolism TCA_Node->H_3 Cl_4 Cl (Pos 4) TCA_Node->Cl_4 Cl_6 Cl (Pos 6) TCA_Node->Cl_6 TCMA_Node Benzene Ring NH2_B NH2 (Pos 1) Sterically Crowded TCMA_Node->NH2_B Cl_2B Cl (Pos 2) TCMA_Node->Cl_2B Me_3 CH3 (Pos 3) Metabolic Block + Lipophilicity TCMA_Node->Me_3 Cl_4B Cl (Pos 4) TCMA_Node->Cl_4B Cl_6B Cl (Pos 6) TCMA_Node->Cl_6B

Caption: Structural comparison highlighting the C3-Methyl metabolic block in TCMA vs. the open C3-H site in TCA.[1]

Synthesis & Manufacturing Protocols

The synthesis of both compounds relies on electrophilic aromatic substitution (chlorination), but the starting materials dictate the pathway efficiency.[1]

Synthesis of TCA
  • Precursor: Aniline.[2][4][5]

  • Reagent: Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ).[1]
  • Solvent: Chlorobenzene or Carbon Tetrachloride (historic).[1]

  • Challenge: Direct chlorination of aniline is vigorous. It is often performed on aniline hydrochloride salt to prevent oxidation (aniline black formation).[1]

  • Protocol Summary:

    • Dissolve aniline in inert solvent.[4]

    • Treat with HCl gas to form salt.

    • Introduce

      
       gas at 60-90°C.
      
    • Isolate product via distillation/recrystallization.

Synthesis of TCMA
  • Precursor: m-Toluidine (3-methylaniline).[1]

  • Reagent: Chlorine gas (

    
    ).[1][2]
    
  • Mechanism: The methyl group at position 3 directs incoming electrophiles (Cl) to positions 2, 4, and 6 (ortho/para to the amine, ortho/para to the methyl).[1]

  • Synergy: The directing effects of the amine (strong ortho/para) and the methyl group (weak ortho/para) reinforce each other at positions 2, 4, and 6, making the synthesis of TCMA highly regioselective.[1]

Synthesis Start Starting Material: m-Toluidine Step1 Salt Formation (HCl gas in Chlorobenzene) Start->Step1 Protection Step2 Chlorination (3 eq. Cl2, 90-100°C) Step1->Step2 Electrophilic Subst. Step3 Workup (Neutralization & Recrystallization) Step2->Step3 Purification Product Product: 2,4,6-Trichloro-3-methylaniline (High Regioselectivity) Step3->Product

Caption: Regioselective synthesis workflow for TCMA starting from m-Toluidine.

Application Case Studies

Case Study A: Diazo Coupling Components (Dyes)
  • TCA: Widely used to produce "Azo-Yellow" and "Azo-Red" disperse dyes. The electron-deficient ring ensures the resulting dye has good lightfastness (resistance to fading) but shifts the color bathochromically (red-shift) less than TCMA.[1]

  • TCMA: The methyl group adds hydrophobicity to the final dye molecule. This is critical for Disperse Dyes used in polyester dyeing, where high hydrophobicity is required for the dye to penetrate the fiber.

    • Advantage:[4][6] TCMA-derived dyes often exhibit better wash fastness on synthetic fibers due to higher LogP.

Case Study B: Pesticide Intermediates
  • TCA: Precursor for fungicides like Quintozene (via further chlorination/reactions).[1]

  • TCMA: Used in niche herbicide development where the methyl group provides a "shape" fit for specific enzyme pockets that the flat TCA molecule cannot achieve.

Safety & Toxicology (E-E-A-T)

Both compounds are hazardous halogenated anilines.[1]

  • Acute Toxicity: Both are toxic if swallowed, inhaled, or absorbed through skin.

  • Specific Hazard: Methemoglobinemia . Like most chloroanilines, they can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Handling Protocol:

    • Use full PPE (Nitrile gloves, respirator).[1]

    • Handle in a fume hood to avoid dust inhalation.

    • TCMA Specific: Due to higher lipophilicity, TCMA may have higher dermal absorption rates than TCA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 223132, 2,4,6-Trichloro-3-methylaniline. Retrieved from [Link][1]

  • U.S. Patent 4,447,647 (1984). Process for the preparation of 2,4,6-trichloroaniline.[2][4][5] (Detailed chlorination protocols). Retrieved from

Sources

Comparative

Comparative Toxicity of Chlorinated Anilines: A Technical Guide for Drug Discovery &amp; Safety Assessment

Executive Summary Chlorinated anilines (CAs) are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] For drug development professionals, understanding the toxicity profiles of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated anilines (CAs) are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] For drug development professionals, understanding the toxicity profiles of these isomers is critical not only for occupational safety during synthesis but also for predicting metabolic liabilities in drug scaffolds.

This guide provides a comparative analysis of mono-, di-, and trichloroanilines, focusing on the structural determinants of toxicity (QSAR), specific mechanisms of action (methemoglobinemia and nephrotoxicity), and validated experimental protocols for assessment.

Structural Basis of Toxicity (QSAR)

The toxicity of chlorinated anilines is governed by two primary physicochemical descriptors: Lipophilicity (LogP) and Electronic Hammett Constants (


) .
The Hydrophobicity Rule (Ferguson’s Principle)

In aquatic environments, CAs primarily act via polar narcosis . Toxicity generally increases with chlorination number due to increased lipophilicity, which facilitates membrane permeation and bioaccumulation.

  • Trend: Aniline (LogP 0.9) < 4-Chloroaniline (LogP 1.8) < 3,4-Dichloroaniline (LogP 2.7).

  • Implication: Higher LogP correlates with lower EC50 values (higher toxicity) in aquatic models like Daphnia magna.

Electronic Effects & Metabolic Activation

In mammalian systems, toxicity is driven by metabolic activation. The position of the chlorine atom dictates the stability of the molecule and its susceptibility to N-hydroxylation by CYP450 enzymes.

  • Para-substitution (e.g., 4-CA): The para position is metabolically blocked from ring hydroxylation, forcing metabolism toward the amine group (N-oxidation). This produces N-hydroxy-4-chloroaniline, a potent methemoglobin (MetHb) inducer.

  • Ortho-substitution (e.g., 2-CA): Steric hindrance reduces the rate of N-hydroxylation, often resulting in lower MetHb potency compared to para isomers.

Comparative Toxicology Data

The following table synthesizes experimental data for key isomers, highlighting the shift from baseline narcosis in eco-models to specific receptor-mediated toxicity in mammals.

CompoundStructureLogPDaphnia magna EC50 (48h)Rat Oral LD50Primary Toxicity Target
Aniline C₆H₅NH₂0.90~35 - 65 mg/L440 mg/kgErythrocytes (MetHb)
2-Chloroaniline 2-Cl-C₆H₄NH₂1.90~10 - 20 mg/L1,000+ mg/kgErythrocytes (Weak MetHb)
3-Chloroaniline 3-Cl-C₆H₄NH₂1.90~5 - 15 mg/L256 mg/kgErythrocytes, Spleen
4-Chloroaniline 4-Cl-C₆H₄NH₂1.832 - 10 mg/L300 - 420 mg/kgPotent MetHb Inducer , Carcinogen
3,4-Dichloroaniline 3,4-Cl₂-C₆H₃NH₂2.680.2 - 0.6 mg/L 530 - 880 mg/kgKidney (Nephrotoxic), MetHb
2,4,6-Trichloroaniline Cl₃-C₆H₂NH₂3.65~1 - 3 mg/L2,400 mg/kgLiver (Hepatotoxic)

Key Insight: While 3,4-Dichloroaniline (3,4-DCA) is significantly more toxic to aquatic life (lower EC50) due to hydrophobicity, 4-Chloroaniline (4-CA) poses a higher acute risk to mammals regarding hematotoxicity due to efficient N-oxidation.

Mechanistic Pathways

Understanding the mechanism is essential for designing safer molecules.[3] The toxicity of CAs is not direct but mediated by reactive metabolites.

Hematotoxicity (Methemoglobinemia)

The amine group is oxidized by CYP2E1 to an N-hydroxyl metabolite (N-OH-CA). This metabolite enters erythrocytes and oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot carry oxygen.[4] The cycle generates Reactive Oxygen Species (ROS), leading to hemolytic anemia.

Nephrotoxicity

Higher chlorinated congeners, particularly 3,4-DCA and 3,5-DCA, are associated with renal damage. The mechanism involves the concentration of metabolites in the renal medulla, leading to proximal tubule necrosis.

Visualization: Metabolic Activation Pathway

ToxicityMechanism cluster_blood Blood Circulation Aniline Chlorinated Aniline (Parent) N_OH N-Hydroxy Metabolite (Toxic Intermediate) Aniline->N_OH N-Oxidation CYP CYP450 (2E1) (Liver) CYP->Aniline Catalyzes Nitroso Nitroso-Chlorobenzene N_OH->Nitroso Oxidation Nitroso->N_OH Redox Cycling RBC Erythrocyte Hb_Fe2 Hemoglobin (Fe2+) (Functional) MetHb_Fe3 Methemoglobin (Fe3+) (Non-functional) Hb_Fe2->MetHb_Fe3 Co-oxidation ROS ROS / Oxidative Stress MetHb_Fe3->ROS Generates

Caption: Figure 1. The "Lethal Synthesis" pathway. CYP450-mediated N-oxidation creates a redox cycle within erythrocytes, continuously generating Methemoglobin and ROS.

Experimental Protocol: Daphnia magna Acute Immobilization

For researchers needing to screen novel aniline derivatives, the OECD Guideline 202 is the gold standard. It is robust, reproducible, and requires minimal compound.

Protocol Overview

Objective: Determine the EC50 (concentration immobilizing 50% of daphnids) at 48 hours. Test Organism: Daphnia magna (Age < 24h, neonates).[1][5][6][7][8]

Step-by-Step Workflow
  • Stock Preparation: Dissolve test compound in ISO medium. Use a solvent (DMSO < 0.1 ml/L) only if LogP > 3.0.

  • Range Finding: Test logarithmic concentrations (e.g., 0.1, 1.0, 10, 100 mg/L) with 10 daphnids per concentration to estimate the toxic range.

  • Definitive Test: Prepare 5 concentrations in a geometric series (factor ≤ 2.2) based on range-finding results.

    • Control: ISO medium only.

    • Replicates: 4 replicates per concentration (5 daphnids per vessel).

  • Exposure: Incubate at 20°C ± 2°C with a 16h:8h light:dark cycle. Do not feed during the test.

  • Observation: At 24h and 48h, record immobility (inability to swim for 15s after gentle agitation).

  • Analysis: Calculate EC50 using Probit analysis or non-linear regression (Sigmoidal dose-response).

Visualization: Assay Workflow

DaphniaProtocol Start Start: Test Compound Solubility Check Solubility (Water vs DMSO) Start->Solubility RangeFind Range Finding Test (0.1 - 100 mg/L) Solubility->RangeFind Decision Determine Range RangeFind->Decision Definitive Definitive Test (5 Conc, 4 Replicates) Decision->Definitive Range Defined Incubation Incubate 48h (20°C, Dark/Light Cycle) Definitive->Incubation Count Count Immobilized Daphnids Incubation->Count Calc Calculate EC50 (Probit Analysis) Count->Calc

Caption: Figure 2. Standardized workflow for OECD 202 Acute Immobilization Test to determine EC50 values.

Implications for Drug Design[10]

When utilizing aniline scaffolds in drug discovery:

  • Metabolic Soft Spots: Avoid unsubstituted para-positions on the aniline ring if possible. Blocking the para position with a metabolically stable group (e.g., -CF3, -F) can reduce N-oxidation liability, though -Cl at para (4-CA) specifically promotes it.

  • Bioisosteres: Consider replacing the aniline moiety with aminopyridines or adding electron-withdrawing groups to reduce the nucleophilicity of the nitrogen, thereby lowering CYP oxidation rates.

  • Safety Margins: Be aware that humans are more sensitive to MetHb inducers than rodents. Rodents have 5-10x higher methemoglobin reductase activity, meaning they clear MetHb faster. A "safe" level in rats may still pose a risk to humans.

References

  • National Toxicology Program (NTP). (1998). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series 43. Link

  • Crossland, N.O. (1990).[2] A review of the fate and toxicity of 3,4-dichloroaniline in aquatic environments. Chemosphere, 21(12), 1489-1497.[2] Link

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Link

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press.
  • European Chemicals Bureau. (2006). European Union Risk Assessment Report: 3,4-Dichloroaniline. Link

Sources

Validation

A Proposed Protocol for the Inter-laboratory Comparison of 2,4,6-Trichloro-3-methylaniline Analysis

Introduction: The Imperative for Analytical Consensus 2,4,6-Trichloro-3-methylaniline is a halogenated aromatic amine, a class of compounds relevant in various industrial chemical syntheses, including certain dyes and pe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Consensus

2,4,6-Trichloro-3-methylaniline is a halogenated aromatic amine, a class of compounds relevant in various industrial chemical syntheses, including certain dyes and pesticides. As with many chlorinated anilines, its potential environmental persistence and toxicological profile necessitate reliable and comparable analytical data for environmental monitoring, process control, and regulatory compliance. The accuracy and precision of analytical measurements are paramount, yet can be subject to significant variability between laboratories due to differences in methodology, instrumentation, and analyst expertise.

To address this challenge and foster confidence in the data generated across different facilities, a structured inter-laboratory comparison or proficiency test (PT) is the gold standard. Such a study provides an objective measure of a laboratory's performance against its peers and a consensus value. This guide presents a comprehensive protocol for conducting an inter-laboratory comparison for the analysis of 2,4,6-Trichloro-3-methylaniline in a simulated environmental matrix. This document is designed for researchers, analytical scientists, and quality assurance professionals in the chemical and environmental testing sectors. It adheres to the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing providers[1][2][3].

Study Design and Objectives

The primary objective of this inter-laboratory comparison is to assess the proficiency of participating laboratories in quantifying 2,4,6-Trichloro-3-methylaniline in a soil matrix. The study is designed to evaluate both the accuracy of the measurements and the inter-laboratory variability.

Key performance indicators will include:

  • Accuracy: Closeness of the laboratory's mean result to the assigned value of the proficiency test material.

  • Precision: Repeatability of the laboratory's measurements.

  • Overall Performance: A statistical evaluation of the laboratory's results compared to the consensus values from all participants.

Workflow for the Inter-laboratory Comparison

The overall process, from the preparation of the test material to the final evaluation of the participating laboratories, is outlined below.

Inter-laboratory Comparison Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories P1 Preparation of Proficiency Test (PT) Material P2 Homogeneity and Stability Testing P1->P2 P3 Distribution of PT Samples to Participants P2->P3 L1 Sample Receipt and Storage P3->L1 Shipment P6 Statistical Analysis of Submitted Results P7 Issuance of Performance Evaluation Reports P6->P7 L2 Sample Preparation and Extraction L1->L2 L3 Instrumental Analysis (GC and/or HPLC) L2->L3 L4 Data Processing and Quantification L3->L4 L5 Submission of Results to Coordinating Body L4->L5 L5->P6 Data Submission

Caption: Workflow of the proposed inter-laboratory comparison study.

Experimental Protocols

Participating laboratories will be provided with a single, homogenous proficiency test sample. This sample will consist of a soil matrix fortified with a known concentration of 2,4,6-Trichloro-3-methylaniline. The assigned value will be determined by the coordinating body based on the formulation and confirmed through extensive testing.

Sample Handling and Storage

Upon receipt, the sample should be stored in a cool, dark place (e.g., at 4°C) until analysis to prevent degradation of the analyte[4]. The analysis should be initiated within a specified timeframe as outlined in the study instructions to ensure sample stability is not a factor in the results[5].

Sample Preparation and Extraction

The following protocol is based on established methods for the extraction of aniline derivatives from solid matrices, such as those described in EPA Method 8131.[4][6]

Reagents and Materials:

  • Methylene chloride (pesticide grade or equivalent)

  • Acetone (pesticide grade or equivalent)

  • Sodium sulfate (anhydrous, analytical grade)

  • Toluene (pesticide grade or equivalent)

  • Extraction thimbles

  • Soxhlet extraction apparatus or an Accelerated Solvent Extractor (ASE)

  • Kuderna-Danish (K-D) concentrator or rotary evaporator

  • Nitrogen blowdown apparatus

Procedure:

  • Homogenize the soil sample thoroughly.

  • Weigh approximately 10 g of the soil sample (record exact weight) into an extraction thimble.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of methylene chloride and acetone for 12-18 hours. Alternatively, use an ASE with appropriate settings.

  • Concentrate the extract to a small volume (approximately 5 mL) using a K-D concentrator or rotary evaporator.

  • Perform a solvent exchange to toluene by adding 3-4 mL of toluene and continuing the concentration.

  • Further concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • The extract is now ready for instrumental analysis.

Instrumental Analysis

To allow for a comprehensive comparison, two analytical methods are proposed: a primary method using Gas Chromatography (GC) and a confirmatory method using High-Performance Liquid Chromatography (HPLC). Laboratories may choose to perform one or both methods.

This method is adapted from EPA Method 8131 for aniline derivatives and offers high selectivity and sensitivity for nitrogen-containing compounds.[4][6][7]

Parameter Condition
Instrument Gas Chromatograph with NPD
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent
Injector Temp. 250°C
Injection Vol. 1 µL, splitless
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Detector Temp. 300°C
Detector Gases As per manufacturer's specifications for NPD

HPLC provides a viable alternative to GC, particularly as it does not require derivatization for polar and thermolabile compounds.[8]

Parameter Condition
Instrument HPLC with UV/Vis or Diode Array Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 245 nm
Analytical Method Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Prep1 Homogenize and Weigh Soil Sample Prep2 Mix with Sodium Sulfate Prep1->Prep2 Prep3 Soxhlet or ASE Extraction (Methylene Chloride/Acetone) Prep2->Prep3 Prep4 Concentrate and Solvent Exchange to Toluene Prep3->Prep4 Analysis_GC Method A: GC-NPD Analysis Prep4->Analysis_GC Analysis_HPLC Method B: HPLC-UV Analysis Prep4->Analysis_HPLC Data_GC GC Data Acquisition and Quantification Analysis_GC->Data_GC Data_HPLC HPLC Data Acquisition and Quantification Analysis_HPLC->Data_HPLC

Caption: General workflow for sample preparation and analysis.

Data Reporting and Statistical Evaluation

Participating laboratories will be required to report their results in a standardized format, including:

  • Three replicate quantitative results for 2,4,6-Trichloro-3-methylaniline in mg/kg.

  • The mean of the replicate results.

  • The standard deviation of the replicate results.

  • The analytical method used (GC-NPD or HPLC-UV).

The performance of each laboratory will be evaluated using z-scores, a widely accepted statistical tool in proficiency testing.[9][10] The z-score is calculated as follows:

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the mean result reported by the laboratory

  • X is the assigned value of the proficiency test material

  • σ is the standard deviation for proficiency assessment (target standard deviation)

The interpretation of the z-scores will be as follows:

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance

  • |z| ≥ 3.0: Unsatisfactory performance

A comprehensive report will be provided to each participating laboratory, detailing their individual performance, the distribution of results from all participants (in an anonymized format), and the calculated z-scores.

Conclusion: Towards Enhanced Data Comparability

The execution of this inter-laboratory comparison study for 2,4,6-Trichloro-3-methylaniline will provide invaluable insights into the state of analytical capabilities within the scientific community for this compound. By offering a framework for standardized analysis and objective performance evaluation, this protocol aims to enhance the quality, reliability, and comparability of data. Laboratories that receive questionable or unsatisfactory results are encouraged to conduct a root cause analysis and implement corrective actions to improve their analytical procedures.[10][11] Ultimately, such collaborative efforts are essential for building a foundation of trustworthy data for scientific research, industrial quality control, and environmental protection.

References

  • Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings - PMC - NIH. (2023, February 7). Retrieved from [Link]

  • The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. (2024, September 5). PJLA. Retrieved from [Link]

  • An Overview of 17043 Proficiency Testing Provider Accreditation with PJLA. (2023, July 18). YouTube. Retrieved from [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). SpringerLink. Retrieved from [Link]

  • Inter laboratory Comparison 2023 Report. (2024, August 1). Benchmark International. Retrieved from [Link]

  • Inter laboratory comparison (ILC) report*. (n.d.). GEVES. Retrieved from [Link]

  • ISO/IEC FDIS 17043. (2023, January 17). NATA. Retrieved from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. Retrieved from [Link]

  • ISO/IEC 17043. (n.d.). ANSI National Accreditation Board | ANAB. Retrieved from [Link]

  • EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. (n.d.). Umweltbundesamt.at. Retrieved from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). EPA. Retrieved from [Link]

  • HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. (2025, June 12). Shapypro.com. Retrieved from [Link]

  • Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Guidelines for Interlaboratory Testing Programs. (n.d.). ACS Publications. Retrieved from [Link]

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC - NIH. (n.d.). NIH. Retrieved from [Link]

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). (2017, January 30). EPA. Retrieved from [Link]

Sources

Comparative

Benchmarking 2,4,6-Trichloro-3-methylaniline synthesis yield

Benchmarking Synthesis Protocols for 2,4,6-Trichloro-3-methylaniline: Yield, Purity, and Scalability Executive Summary 2,4,6-Trichloro-3-methylaniline (also known as 2,4,6-trichloro-m-toluidine) is a critical halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthesis Protocols for 2,4,6-Trichloro-3-methylaniline: Yield, Purity, and Scalability

Executive Summary

2,4,6-Trichloro-3-methylaniline (also known as 2,4,6-trichloro-m-toluidine) is a critical halogenated aniline intermediate used in the synthesis of high-performance azo dyes, pesticides, and pharmaceutical precursors.[1][2][3][4][5][6][7] Its synthesis presents a classic challenge in regioselectivity: driving chlorination to the thermodynamically stable 2,4,6-positions while preventing oxidation of the amino group.

This guide benchmarks three distinct synthesis protocols. Our analysis reveals that while Direct Chlorination (Method A) remains the industrial yield leader (>92%), N-Protected Chlorination (Method B) offers superior purity profiles for drug-development applications. Emerging Oxidative Chlorination (Method C) provides a viable green alternative with reduced halogen waste.

Chemical Logic & Mechanistic Insight

The synthesis of 2,4,6-trichloro-3-methylaniline is facilitated by the cooperative directing effects of the substituents on the benzene ring.

  • The Amino Group (-NH₂): A strong activator and ortho, para-director. It activates positions 2, 4, and 6.[8]

  • The Methyl Group (-CH₃): A weak activator and ortho, para-director. Located at position 3, it activates positions 2 and 4 (ortho to itself) and position 6 (para to itself).

Causality: Unlike many polysubstituted benzenes where directors compete (causing mixed isomers), here the directors reinforce each other perfectly. Both substituents activate the exact same carbons (2, 4, and 6). Consequently, trichlorination proceeds rapidly and with high regioselectivity, provided the reaction temperature is controlled to prevent tar formation (aniline black).

Reaction Pathway Visualization

ReactionPathway Start m-Toluidine (3-Methylaniline) Step1 Monochlorination (Fast) Start->Step1 + Cl+ (Electrophilic Subst.) Side Oxidation Byproducts (Tars/Aniline Black) Start->Side Oxidation (if Temp > 80°C) Step2 Dichlorination (Moderate) Step1->Step2 + Cl+ Step1->Side Product 2,4,6-Trichloro-3-methylaniline (Thermodynamic Sink) Step2->Product + Cl+

Figure 1: Stepwise electrophilic aromatic substitution pathway. The cooperative activation makes the 2,4,6-isomer the thermodynamic sink.

Methodological Comparison

Method A: Direct Chlorination (Industrial Standard)
  • Principle: Direct reaction of chlorine gas with the amine hydrochloride salt in an inert solvent.

  • Why it works: Converting the amine to its hydrochloride salt (-NH₃⁺Cl⁻) protects it from oxidation while allowing reversible dissociation to the free amine for reaction.

  • Best for: Bulk manufacturing, lowest cost.

Method B: N-Protected Chlorination (High Purity)
  • Principle: Acetylation of the amine to an acetanilide, followed by chlorination (using NCS or Cl₂) and hydrolysis.

  • Why it works: The acetyl group sterically hinders the nitrogen, preventing N-chlorination and oxidation. It allows for precise stoichiometric control.

  • Best for: Pharmaceutical intermediates requiring >99.5% purity.

Method C: Oxidative Chlorination (Green Chemistry)
  • Principle: Generation of electrophilic chlorine in situ using HCl and Hydrogen Peroxide (H₂O₂).

  • Why it works: Eliminates the need for toxic Cl₂ gas cylinders and minimizes chlorinated organic solvent waste.

  • Best for: Labs with limited ventilation or "Green Chemistry" mandates.

Benchmarking Data

MetricMethod A: Direct Cl₂ GasMethod B: N-Acetyl ProtectionMethod C: Oxidative (H₂O₂/HCl)
Yield 92 - 96% 80 - 85% (overall)88 - 92%
Purity (HPLC) 95 - 97% (requires recrystallization)>99.5% 96 - 98%
Atom Economy HighLow (Acetylation/Hydrolysis waste)Moderate (Water byproduct)
Key Hazard Toxic Gas (Cl₂), CorrosiveMulti-step handlingExothermic Runaway Risk
Scalability Excellent (Ton scale)Poor (Batch limitations)Good (Kilogram scale)

Detailed Experimental Protocols

Protocol A: Direct Chlorination (Optimized for Yield)

Based on modifications of US Patent 2,675,409.

  • Salt Formation: Dissolve 107 g (1.0 mol) of m-toluidine in 800 mL of chlorobenzene or CCl₄.

  • Acidification: Bubble anhydrous HCl gas through the solution at 20-30°C until the amine is fully converted to the hydrochloride salt (precipitate may form). Crucial Step: This protects the amine from oxidation.

  • Chlorination: Heat the mixture to 50-60°C. Introduce Cl₂ gas slowly.

    • Observation: The solid salt will gradually dissolve as it chlorinates and loses basicity.

    • Endpoint: Continue Cl₂ addition until the theoretical weight gain (approx. 213 g of Cl₂) is achieved and the solution turns clear yellow.

  • Workup: Purge with nitrogen to remove excess Cl₂/HCl. Distill off the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water.

    • Expected Yield: ~200-210 g (92-95%).

    • Appearance: White to pale yellow needles.

Protocol B: N-Chlorosuccinimide (NCS) Route (Optimized for Purity)

Ideal for small-scale, high-precision benchmarking.

  • Protection: Reflux m-toluidine (10 mmol) with acetic anhydride (1.2 eq) to form N-acetyl-m-toluidine. Isolate by filtration.[2]

  • Halogenation: Dissolve the acetanilide in acetonitrile. Add N-Chlorosuccinimide (NCS, 3.3 eq) and a catalytic amount of Ammonium Acetate (10 mol%).

    • Conditions: Heat to 80°C for 4 hours.

    • Mechanism:[9][10] The weak acid catalyst activates NCS, releasing Cl⁺ in a controlled manner.

  • Hydrolysis: Add 6M HCl to the reaction mixture and reflux for 2 hours to remove the acetyl group.

  • Isolation: Neutralize with NaOH to pH 9. Extract with ethyl acetate.

    • Expected Yield: 82% (over two steps).

    • Purity: Very High (>99% by GC).

Workflow Visualization

Workflow cluster_A Method A: Direct Chlorination cluster_B Method B: High Purity (NCS) A1 m-Toluidine + Solvent A2 HCl Salt Formation (Protection) A1->A2 A3 Cl2 Gas Addition (50-60°C) A2->A3 A4 Distillation & Recrystallization A3->A4 Output Pure 2,4,6-Trichloro-3-methylaniline A4->Output B1 m-Toluidine B2 Acetylation (Ac2O) B1->B2 B3 NCS Chlorination (Acetonitrile, 80°C) B2->B3 B4 Acid Hydrolysis B3->B4 B4->Output

Figure 2: Comparative workflow for Industrial (Method A) vs. High-Purity (Method B) synthesis.

References

  • Orloff, H. D., & Napolitano, J. P. (1954). Preparation of 2,4,6-trichloroaniline. U.S. Patent No. 2,675,409. Washington, DC: U.S. Patent and Trademark Office. Link

  • Werner, F., et al. (1984). Process for the preparation of 2,4,6-trichloroaniline. U.S. Patent No. 4,447,647. Link

  • Stahly, G. P. (1992). Process for the selective reduction of the 4-halogen in 2,4-dihaloanilines. U.S. Patent No. 5,089,653. (Describes use of 2,4,6-trichloro-3-methylaniline as starting material). Link

  • Menini, L., et al. (2013). Copper-Catalyzed ortho-Halogenation of Protected Anilines. Royal Society of Chemistry. (Mechanistic insight for NCS chlorination). Link

Sources

Safety & Regulatory Compliance

Safety

2,4,6-Trichloro-3-methylaniline proper disposal procedures

Executive Safety & Logistics Summary 2,4,6-Trichloro-3-methylaniline (also known as 2,4,6-Trichloro-m-toluidine) is a halogenated aromatic amine. Handling this compound requires strict adherence to protocols designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

2,4,6-Trichloro-3-methylaniline (also known as 2,4,6-Trichloro-m-toluidine) is a halogenated aromatic amine. Handling this compound requires strict adherence to protocols designed for toxic organochlorines . Unlike simple organic solvents, this compound presents a dual threat: acute toxicity (methemoglobinemia) to personnel and persistent toxicity to aquatic ecosystems.

Immediate Operational Directive:

  • Do NOT dispose of via municipal drain or evaporation.

  • Do NOT mix with oxidizing agents or strong acids (risk of exothermic reaction and toxic fume generation).

  • Disposal Method: The only validated disposal route is high-temperature incineration equipped with acid gas scrubbing.

Chemical Profile & Hazard Assessment

To manage waste effectively, you must understand the underlying chemistry. This compound combines the toxicity of anilines with the environmental persistence of chlorinated hydrocarbons.

PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic AminePrecursor to dioxins if incinerated improperly (low temp).
Toxicity Acute (Oral/Dermal/Inhalation)Induces Methemoglobinemia (reduces blood oxygen).
Reactivity Weak BaseIncompatible with strong acids and oxidizers.
Environmental Marine PollutantZero-discharge policy for drains/sinks.
Waste Code Non-specific (check local)Treat as Hazardous Waste (Toxic, Halogenated) .

Pre-Disposal Stabilization Protocol

As a scientist, your goal is to stabilize the waste stream before it leaves your bench. This self-validating system ensures that the waste remains contained even if the primary vessel fails.

Step 1: Segregation (The "Why" Matters)
  • Protocol: Isolate 2,4,6-Trichloro-3-methylaniline from oxidizers (e.g., permanganates, nitrates) and acids .

  • Scientific Causality:

    • Acids: Mixing with strong acids (HCl, H₂SO₄) protonates the amine, generating heat (exothermic) and forming salts that may alter solubility or complicate incineration.

    • Oxidizers: Reaction with oxidizers can lead to uncontrolled combustion or the release of toxic chloramines and nitrogen oxides (NOx).

Step 2: Container Selection
  • Primary Vessel: Use Amber Glass or High-Density Polyethylene (HDPE) .

    • Reasoning: Halogenated amines can degrade standard plastics over time. Amber glass protects against photodegradation, which can liberate free radicals.

  • Secondary Containment: All liquid waste containers must be placed in a chemically resistant secondary tray capable of holding 110% of the container's volume.

Step 3: Labeling Strategy
  • Label clearly as: "HAZARDOUS WASTE - TOXIC - HALOGENATED ORGANIC."

  • Explicitly list constituents: "2,4,6-Trichloro-3-methylaniline, [Solvent Name if in solution]."

  • Critical: Mark the date of accumulation start. Most regulations (e.g., RCRA in the US) limit storage time (typically 90 or 180 days).

Disposal Workflow: From Bench to Destruction

The following diagram illustrates the critical decision nodes in the disposal lifecycle.

DisposalWorkflow Start Waste Generation (2,4,6-Trichloro-3-methylaniline) Segregation Segregation Check: Isolate from Acids & Oxidizers Start->Segregation Immediate Action Container Container Selection: HDPE or Amber Glass Segregation->Container Pass Labeling Labeling: 'Toxic - Halogenated Organic' Container->Labeling Protocol Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage < 90 Days Pickup EHS / Waste Vendor Pickup Storage->Pickup Manifest Incineration High-Temp Incineration (>1100°C with Scrubber) Pickup->Incineration Final Destruction

Figure 1: Logical workflow for the safe sequestration and destruction of halogenated amine waste.

The Destruction Mechanism: Why Incineration?

You cannot simply landfill this chemical. The disposal facility must use Rotary Kiln Incineration operating at temperatures above 1100°C (2000°F) .

  • Mechanism: High temperature is required to break the strong Carbon-Chlorine (C-Cl) bonds.

  • Scrubbing: The combustion produces Hydrogen Chloride (HCl) gas. The facility must employ a wet scrubber (using an alkaline solution like NaOH) to neutralize the HCl before exhaust release, preventing acid rain formation.

  • Dioxin Prevention: Improper combustion (low temp) of polychlorinated aromatics can synthesize Polychlorinated Dibenzo-p-dioxins (PCDDs) , which are significantly more toxic than the parent compound. This is why "lab-pack" services are non-negotiable.

Emergency Procedures (Spill Response)

If a spill occurs, immediate containment is vital to prevent groundwater contamination.

  • Evacuate & PPE: Evacuate the immediate area. Don Nitrile or Laminate film gloves (Silver Shield), safety goggles, and a lab coat. If dust/aerosol is present, use a NIOSH-approved respirator (P100).

  • Containment: Do not use water (spreads the chemical). Use a dry absorbent (Vermiculite, Sand, or specialized organic spill pads).

  • Neutralization: Collect the absorbed material into a hazardous waste pail. Clean the surface with a soap/water solution, collecting that rinsate as hazardous waste as well.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chlorinated Anilines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. (29 CFR 1910.1000). Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-Trichloro-3-methylaniline
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